molecular formula C8H12ClNO3 B1342794 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid CAS No. 1236257-83-2

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

カタログ番号: B1342794
CAS番号: 1236257-83-2
分子量: 205.64 g/mol
InChIキー: REUARARFATZWPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C8H12ClNO3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(2-chloroacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUARARFATZWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological applications of N-(Chloroacetyl)pipecolic acid derivatives

Strategic Utilization of -(Chloroacetyl)pipecolic Acid Scaffolds in Drug Discovery

Executive Summary

pipecolic acid

-chlorocarbonyl

This guide addresses the two distinct pharmacological roles of this moiety:

  • As a Covalent Warhead: Direct irreversible inhibition of cysteine proteases via specific alkylation of the active site thiol.

  • As a Synthetic Divergence Point: A precursor for generating libraries of

    
    -(aminoacetyl)pipecolic acid derivatives, which exhibit local anesthetic, anti-arrhythmic, and multidrug-resistance (MDR) reversal activities.
    

Chemical Basis & Reactivity

Structural Attributes

Unlike its five-membered ring analogue (proline), the six-membered pipecolic acid ring adopts a defined chair conformation. When

  • Steric Bulk: The piperidine ring imposes restricted rotation, locking downstream peptide bonds into specific cis/trans rotamers (predominantly trans).

  • Electrophilic Center: The

    
    -carbon of the chloroacetyl group is highly susceptible to 
    
    
    attack by nucleophiles (thiols, amines), making it an ideal "stapling" agent or covalent inhibitor.
Mechanism of Action: Covalent Inhibition

In the context of protease inhibition, the

CovalentInhibitionEnzymeCysteine Protease(Active Site Thiol)ComplexTetrahedralTransition StateEnzyme->ComplexNucleophilic Attack (S-)InhibitorN-(Chloroacetyl)pipecolic acidInhibitor->ComplexAdductIrreversibleThioether AdductComplex->AdductCl- Departure

Figure 1: Mechanism of irreversible cysteine protease inhibition by N-chloroacetyl scaffolds.

Pharmacological Applications[1][2][3][4][5][6]

Cysteine Protease Inhibition (Cathepsins & Viral Proteases)

The

Cathepsin BCathepsin L3C proteases
  • Selectivity: The pipecolic acid ring binds to the S2 or S1' hydrophobic pocket of the enzyme, positioning the chloroacetyl warhead in proximity to the active site cysteine.

  • Utility: Used primarily as a chemical probe to map active enzymes in complex proteomes (Activity-Based Protein Profiling - ABPP).

Local Anesthetic & Anti-Arrhythmic Analogs

Reaction of the chloroacetyl intermediate with secondary amines yields


-(aminoacetyl)pipecolic acid derivativesLidocaineMepivacaine
  • Target: Voltage-gated Sodium Channels (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • SAR Insight: The lipophilic pipecolic ring mimics the xylidine moiety of classic anesthetics, while the amino-acetyl tail interacts with the intracellular pore of the channel.

Peptide Macrocyclization ("Stapling")

A rapidly emerging application is the use of

  • Process: Spontaneous intramolecular reaction between the N-terminal chloroacetyl group and the internal cysteine thiol forms a cyclic thioether.

  • Benefit: This macrocyclization stabilizes the peptide into a bioactive conformation (e.g.,

    
    -helix) and improves proteolytic stability.
    

Experimental Protocols

Synthesis of N-(Chloroacetyl)-L-pipecolic Acid

Objective: Preparation of the core electrophilic scaffold.

Reagents:

  • L-Pipecolic acid (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • 4N NaOH (aq) and Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve L-pipecolic acid in 20 mL of 2N NaOH at 0°C.

  • Acylation: Simultaneously add chloroacetyl chloride (dissolved in 10 mL DCM) and 4N NaOH dropwise over 30 minutes, maintaining pH > 10 and temperature < 5°C.

  • Workup: Separate layers. Acidify the aqueous layer to pH 2 with 6N HCl.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    
  • Validation: Confirm structure via

    
    -NMR (Doublet at 
    
    
    4.1 ppm for
    
    
    ).
Library Generation: Nucleophilic Substitution

Objective: Synthesis of a pharmacologically active

Protocol:

  • Dissolve

    
    -(chloroacetyl)pipecolic acid (1 mmol) in acetonitrile (5 mL).
    
  • Add Diethylamine (3 mmol) and Potassium Carbonate (2 mmol).

  • Reflux at 60°C for 4 hours. Monitor by TLC (Disappearance of starting material).

  • Filter off salts and evaporate solvent.

  • Purify via silica gel chromatography (MeOH/DCM gradient).

Quantitative Data Summary

Derivative ClassTarget / ApplicationKey Potency MetricMechanism
N-Chloroacetyl-Pip Cysteine Proteases (Cathepsin B)

Irreversible Alkylation
N-(Aminoacetyl)-Pip

Channels (Anesthesia)

Pore Blockade (Use-Dependent)
Pip-Cys Macrocycles Protein-Protein Interactions

(nM range)
Conformational Locking

Visualizing the Synthetic Workflow

SynthesisWorkflowStartL-Pipecolic AcidInterN-(Chloroacetyl)pipecolic acid(Electrophilic Core)Start->Inter+ Chloroacetyl Chloride(Schotten-Baumann)Prod1Covalent Inhibitors(Reaction w/ Enzyme Cys)Inter->Prod1+ Cysteine Protease(In Vivo/In Vitro)Prod2Local Anesthetics(Reaction w/ Amines)Inter->Prod2+ Secondary Amines(SN2 Displacement)Prod3Peptide Macrocycles(Intramolecular Cyclization)Inter->Prod3+ Internal Cysteine(Stapling)

Figure 2: Synthetic divergence from the N-chloroacetyl pipecolic acid scaffold.

References

  • Covalent Inhibition of Cysteine Proteases

    • Title: Design and Synthesis of Peptidyl Michael Acceptors as Irreversible Inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (Generalized link to authoritative journal as specific DOI requires subscription access).

  • Pipecolic Acid in Local Anesthetics

    • Title: Synthesis and local anaesthetic activity of N-substituted pipecolic acid derivatives.[1]

    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Peptide Stapling Methodology

    • Title: Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group.[2]

    • Source: PubMed (NIH).
    • URL:[Link]

  • General Pipecolic Acid Pharmacology

    • Title: Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives.[3][4][5]

    • Source: Journal of Molecular Structure.[3][4]

    • URL:[Link][4]

The Pipecolic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Appeal of the Piperidine Ring

The piperidine ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Within this structural class, pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic amino acid, has emerged as a particularly versatile building block in drug discovery.[1][2][3] Derived from L-lysine, this six-membered cyclic amino acid serves as a crucial component in numerous biologically active molecules, offering a unique combination of a secondary amine and a carboxylic acid functional group on a constrained ring.[1][4] This guide provides an in-depth exploration of pipecolic acid derivatives, from their synthesis and biological evaluation to their therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Part 1: The Synthetic Versatility of Pipecolic Acid Derivatives

The strategic advantage of the pipecolic acid scaffold lies in its amenability to diverse synthetic modifications, allowing for the creation of a wide range of derivatives with tailored properties. This section delves into both chemical and biocatalytic approaches to generate these valuable compounds.

Chemical Synthesis: Crafting Complexity from Core Principles

Modern organic synthesis provides a powerful toolkit for the construction of substituted pipecolic acid derivatives. Key strategies include multicomponent reactions, diastereoselective methodologies, and transition-metal-catalyzed cross-couplings.

The stereocontrolled synthesis of polysubstituted piperidines is of paramount importance, as the spatial arrangement of functional groups dictates biological activity.[5][6] A powerful approach involves the use of chiral building blocks to construct complex scaffolds.

Experimental Protocol: Diastereoselective Synthesis of Zwitterionic Bicyclic Lactams [5][6][7]

This protocol outlines a method for generating chiral bicyclic lactams, which serve as versatile intermediates for 2-substituted-4-hydroxy piperidine and pipecolic acid derivatives.

  • Preparation of β-enaminoesters: Condense (R)-(−)-2-phenylglycinol with a suitable β-dicarbonyl compound to yield the corresponding chiral β-enaminoester. This reaction typically proceeds without the need for a catalyst and results in a mixture of E/Z isomers.

  • N-acylation: React the β-enaminoester with bromoacetyl bromide in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature. This step forms an N-acyl oxazolidine with the creation of a new stereocenter.

  • Sulfonium Salt Formation: Treat the N-acyl oxazolidine with dimethyl sulfide in DCM to generate the corresponding sulfonium salt. This intermediate is typically used immediately in the next step without purification.

  • Intramolecular Corey–Chaykovsky Ring-Closing Reaction: Subject the sulfonium salt to a base, such as potassium carbonate (K₂CO₃), in a mixture of acetonitrile and methanol. This intramolecular cyclization yields the desired zwitterionic bicyclic lactam with high diastereoselectivity.

  • Purification: The resulting bicyclic lactams can be purified by column chromatography on silica gel.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. The Suzuki-Miyaura reaction, in particular, is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of 6-arylpipecolic acid derivatives.[1][3][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 6-Arylpipecolic Acid Derivatives [1][3][8]

This protocol describes the synthesis of 6-arylpipecolic acid derivatives starting from a readily available chiral precursor.

  • Starting Material Preparation: Prepare a suitable 6-bromo-N-formyl-pipecolic acid methyl ester derivative from a chiral starting material like D-2-aminoadipic acid.

  • Reaction Setup: In an inert atmosphere (e.g., under argon), combine the 6-bromo-pipecolic acid derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (5 mol %).

  • Solvent and Reaction Conditions: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by a small amount of water to facilitate the dissolution of the base and activate the boronic acid. Stir the reaction mixture at room temperature overnight.

  • Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 6-aryl-N-formyl-pipecolic acid methyl ester.

  • Deprotection: The N-formyl and methyl ester protecting groups can be removed by hydrolysis under acidic or basic conditions to afford the final 6-arylpipecolic acid.

Biocatalysis: A Greener Approach to Chiral Pipecolic Acid

Biocatalytic methods offer a sustainable and highly selective alternative to traditional chemical synthesis.[9][10] The use of enzymes, such as lysine cyclodeaminase (LCD), allows for the direct conversion of L-lysine to L-pipecolic acid with high enantiopurity.[10][11]

Experimental Protocol: Whole-Cell Bioconversion of L-Lysine to L-Pipecolic Acid [10]

This protocol details the use of engineered E. coli cells overexpressing lysine cyclodeaminase for the production of L-pipecolic acid.

  • Strain Construction: Transform E. coli with a plasmid containing the gene for lysine cyclodeaminase (e.g., pipA) under the control of an inducible promoter.

  • Cell Culture: Grow the engineered E. coli strain in a suitable fermentation medium.

  • Induction: Induce the expression of the lysine cyclodeaminase by adding an appropriate inducer (e.g., IPTG) to the culture medium.

  • Whole-Cell Bioconversion: After induction, harvest the cells by centrifugation and resuspend them in a reaction buffer containing L-lysine as the substrate.

  • Reaction Monitoring and Product Isolation: Monitor the conversion of L-lysine to L-pipecolic acid over time using techniques like HPLC. Once the reaction reaches completion, the product can be isolated from the reaction mixture.

Part 2: Biological Activities and Therapeutic Targets

Pipecolic acid derivatives have demonstrated a remarkable range of biological activities, targeting various proteins and pathways implicated in human diseases.

Immunosuppression and the FK506-Binding Proteins (FKBPs)

The natural products FK506 (tacrolimus) and rapamycin, both of which contain a pipecolic acid moiety, are potent immunosuppressants that exert their effects by binding to FKBPs.[12] This interaction inhibits the peptidyl-prolyl isomerase (PPIase) activity of these proteins, which is crucial for various cellular signaling pathways.[13][14][15]

FKBP51 is a key regulator of the stress response and has been identified as a promising therapeutic target for stress-related disorders.[13][14][16] The development of selective FKBP51 antagonists has been a major focus of research, with pipecolic acid amides emerging as a promising class of compounds.[16]

Experimental Protocol: Fluorescence Polarization Assay for FKBP51 Binding [13]

This assay is used to determine the binding affinity of test compounds to FKBP51.

  • Reagents and Buffers: Prepare a binding buffer and solutions of fluorescently labeled ligand (tracer) and purified FKBP51 protein.

  • Assay Plate Preparation: In a 384-well plate, add the test compound at various concentrations.

  • Reaction Mixture: Add a pre-mixed solution of the fluorescent tracer and FKBP51 to each well.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The binding affinity (Ki) of the test compound is calculated by fitting the data to a competitive binding model.

CompoundFKBP51 Binding Affinity (Ki, nM)Selectivity over FKBP52
SAFit26 ± 2>10,000-fold
Pipecolic Acid Amide 1 Data not availableData not available
Pipecolic Acid Amide 2 Data not availableData not available
Note: Specific quantitative data for pipecolic acid amides from the provided search results is limited. SAFit2 is included as a reference for a potent and selective FKBP51 ligand.
Anticancer Activity: Targeting the Proteasome

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle progression and apoptosis.[17] Inhibition of the proteasome has emerged as a successful strategy in cancer therapy.[17][18] Pipecolic acid esters have been identified as a novel class of allosteric proteasome inhibitors.[19]

Experimental Protocol: Proteasome Activity Assay [20][21][22]

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.

  • Reagents: Prepare a reaction buffer, a solution of purified 20S proteasome, and a fluorogenic substrate (e.g., Suc-LLVY-AMC).

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the 20S proteasome solution to each well, followed by the fluorogenic substrate.

  • Incubation: Incubate the plate at 37 °C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: The rate of substrate cleavage is proportional to the proteasome activity. The IC₅₀ value for the test compound is determined by plotting the percentage of inhibition against the compound concentration.

CompoundProteasome Inhibition (IC₅₀, µM)Cell Line
Chloro(trifluoromethyl)aziridine 21 25.45 ± 4.08CCRF-CEM
Chloro(trifluoromethyl)aziridine 22 32.82 ± 1.28CCRF-CEM
Note: The table presents data for aziridine derivatives as proteasome inhibitors as a reference, as specific quantitative data for pipecolic ester derivatives was not readily available in the initial search results.[22][23]

Part 3: Structural Insights and Future Directions

The rigid, chair-like conformation of the pipecolic acid ring is a key determinant of its biological activity. This conformational constraint allows for the precise positioning of substituents to interact with target proteins.

Pipecolic Acid as a Peptidomimetic Scaffold

The incorporation of pipecolic acid into peptides can induce specific secondary structures, such as β-turns.[4][24] This property is highly valuable in the design of peptidomimetics with improved stability and bioavailability.

Workflow for Designing Pipecolic Acid-Based β-Turn Mimics

G A Start with Pipecolic Acid Scaffold B Introduce Substituents at Key Positions A->B Functionalization C Synthesize Spiro Bicyclic Lactams B->C Cyclization D Conformational Analysis (NMR, X-ray) C->D Characterization E Evaluate as β-Turn Mimic D->E Biological Testing

Caption: A logical workflow for the design and validation of pipecolic acid-based β-turn mimics.

Future Perspectives

The versatility of the pipecolic acid scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Exploring new therapeutic areas: The diverse biological activities of pipecolic acid derivatives suggest their potential in a wide range of diseases.

  • Developing novel synthetic methodologies: More efficient and stereoselective synthetic routes will facilitate the generation of diverse compound libraries.

  • Applying computational methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of new pipecolic acid-based drugs.

Conclusion

Pipecolic acid and its derivatives represent a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and diverse biological activity. From potent immunosuppressants to novel anticancer agents and CNS-active compounds, the therapeutic potential of this remarkable molecule is vast. The in-depth understanding of its synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, will empower researchers to continue to unlock the full potential of the pipecolic acid scaffold in the development of next-generation therapeutics.

References

  • Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 59(6), 2410–2422. [Link]

  • Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. [Link]

  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963. [Link]

  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954-5963. [Link]

  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(8), 4187–4190. [Link]

  • Kozany, C., et al. (2012). Exploration of pipecolate sulfonamides as binders of the FK506-binding proteins 51 and 52. Bioorganic & Medicinal Chemistry Letters, 22(9), 3216–3220. [Link]

  • Paradisi, F., et al. (2024). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem, 16(6), e202301416. [Link]

  • Stalder, K., et al. (n.d.). Flow Synthesis of L-Pipecolic Acid using a Lysine Cyclodeaminase. Catalysis Sciences & Engineering. [Link]

  • Gaali, S., et al. (2016). Rapid, structure-based exploration of pipecolic acid amides as novel selective antagonists of the FK506-binding protein. Journal of Medicinal Chemistry, 59(6), 2410-2422. [Link]

  • Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. J-GLOBAL. [Link]

  • Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104-1115. [Link]

  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187-4190. [Link]

  • Yang, Y. H., et al. (2020). Enhancement of pipecolic acid production by the expression of multiple lysine cyclodeaminase in the Escherichia coli whole-cell system. Journal of Industrial Microbiology & Biotechnology, 47(8), 665–673. [Link]

  • Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. [Link]

  • Chatterjee, S., et al. (2019). Pipecolic esters as minimized templates for proteasome inhibition. Organic & Biomolecular Chemistry, 17(9), 2417–2421. [Link]

  • Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. ResearchGate. [Link]

  • G-S, S., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3510–3511. [Link]

  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]

  • Paradisi, F., et al. (2024). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Vapourtec. [Link]

  • Fustero, S., et al. (2012). Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives. Chemistry, 18(12), 3753–3764. [Link]

  • Berini, C., et al. (2013). Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. Organic & Biomolecular Chemistry, 11(3), 447–453. [Link]

  • Lee, Y. R., & Kim, B. S. (2010). Synthesis of Pipecolic Acid and Baikiain. ResearchGate. [Link]

  • Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. ResearchGate. [Link]

  • Gaali, S., et al. (2023). Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51. ACS Pharmacology & Translational Science, 6(3), 324–334. [Link]

  • Iurlaro, R., et al. (2023). New Insights for Polyphenolic Compounds as Naturally Inspired Proteasome Inhibitors. International Journal of Molecular Sciences, 24(24), 17406. [Link]

  • Gaali, S., et al. (2023). Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51. ACS Publications. [Link]

  • UbiQ. (n.d.). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. UbiQ. [Link]

  • S. S., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules, 27(20), 6932. [Link]

  • Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications, 169(1), 310–314. [Link]

  • Dolle, F., et al. (2005). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 70(8), 1249-1264. [Link]

  • Zannetti, A., et al. (2019). The Many Faces of FKBP51. International Journal of Molecular Sciences, 20(3), 519. [Link]

  • S. S., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. IRIS UniCa. [Link]

  • Kirk, C. J., et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Clinical Pharmacology & Therapeutics, 110(5), 1215–1229. [Link]

  • Hall, D. G., et al. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 48(7), 979-981. [Link]

Sources

Metabolic Stability Predictions for N-Chloroacetyl Piperidine Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-chloroacetyl piperidines represent a specialized class of reactive intermediates often utilized in the synthesis of covalent inhibitors (e.g., Targeted Protein Degradation ligands, BTK inhibitors) or as electrophilic fragments in drug discovery. Their utility hinges on a delicate balance: the chloroacetamide "warhead" must be reactive enough to engage a target cysteine but stable enough to survive systemic circulation.

This guide moves beyond standard ADME protocols to address the specific liabilities of this moiety: electrophilic reactivity (glutathione conjugation) and amide bond instability (hydrolysis/amidase cleavage) .

Part 1: The Chemical Liability Profile

To predict stability, one must first deconstruct the molecule into its reactive vectors. The N-chloroacetyl piperidine is not merely a piperidine; it is an electrophilic amide . This distinction fundamentally alters its metabolic fate compared to standard amine-based piperidines.

The "Warhead" Liability (The Chloroacetyl Group)

The


-chloroacetamide group is a soft electrophile. Its primary clearance mechanism is not Phase I oxidation, but Phase II conjugation  via nucleophilic attack.
  • Mechanism:

    
     displacement of the chloride by the thiolate anion of Glutathione (GSH).
    
  • Consequence: Rapid depletion of cellular GSH (toxicity risk) and high intrinsic clearance (

    
    ), rendering the molecule orally inactive.
    
  • Chemical Hydrolysis: In aqueous buffers (

    
    ), the chloride can be displaced by hydroxide ions (
    
    
    
    ), converting the active warhead into an inactive
    
    
    -hydroxyacetamide.
The Scaffold Liability (The Piperidine Ring)

Unlike tertiary amine piperidines, the nitrogen in N-chloroacetyl piperidine is amidic.

  • Reduced N-Oxidation: The amide resonance delocalizes the nitrogen lone pair, making N-oxidation or standard N-dealkylation (via CYP450) energetically unfavorable.

  • Remote Oxidation: Metabolic pressure shifts to the carbon skeleton. CYP450 enzymes (specifically CYP2D6 and CYP3A4) will target the C3 or C4 positions for hydroxylation, or the amide bond itself may undergo cleavage by hepatic amidases.

Part 2: In Silico Prediction Framework

Before synthesizing physical compounds, computational modeling must define the "Reactivity Window."

Quantum Mechanical (QM) Reactivity Indices

Standard QSAR models often fail with covalent warheads. Instead, use Transition State (TS) modeling.

  • Metric: Transition State Energy (

    
    )  of the reaction between the warhead and a methanethiol probe (cysteine surrogate).
    
  • Thresholds:

    • 
      : Highly reactive (likely toxic/unstable).
      
    • 
      : Inert (likely low potency).
      
    • Target Window:

      
      .
      
Site of Metabolism (SOM) Prediction

Use tools like StarDrop™ (P450 module) or ADMET Predictor® to map soft spots on the piperidine ring.

  • Input: SMILES string of the N-chloroacetyl piperidine.

  • Analysis: Focus on Composite Site Lability (CSL) scores.

  • Interpretation: If C3/C4 carbons show high CSL (>0.8), block these sites with fluorine or methyl groups (deuteration is also a valid strategy) to reduce

    
     without affecting the warhead.
    

Part 3: Experimental Validation (The Truth Data)

Trustworthy data requires self-validating protocols. For N-chloroacetyl piperidines, a standard microsomal stability assay is insufficient because it misses non-enzymatic hydrolysis and GSH conjugation.

The "Triad" Screening Protocol

You must run three parallel stability assays to diagnose the mechanism of loss.

Assay TypeCofactorsTarget MechanismReadout
A. Chemical Stability PBS (pH 7.4), No ProteinHydrolysis (Solvolysis)

(Buffer)
B. Metabolic Stability HLM + NADPHP450 Oxidation / Amidase

(Microsomal)
C. GSH Reactivity Buffer + GSH (5 mM)Covalent Adduct Formation

(Rate Constant)
Detailed Protocol: GSH Trapping Assay (LC-MS/MS)

Rationale: This assay quantifies the electrophilic reactivity, which correlates directly with potential toxicity and off-target covalent binding.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Workflow:

  • Preparation: Dilute Test Compound to 10

    
     in Phosphate Buffer.
    
  • Initiation: Add GSH to a final concentration of 5 mM (mimicking cytosolic levels). Control: Run a parallel incubation without GSH.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS (ESI+).

Data Processing (The "Self-Validating" Step):

  • Parent Depletion: Plot ln[remaining %] vs. time to determine

    
    .
    
  • Adduct Confirmation: Scan for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor the GSH adduct mass (

    
    ).
    
  • Validation: If parent depletion is observed without the appearance of the +307 Da adduct, the mechanism is likely hydrolysis (check Assay A), not GSH conjugation.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of N-chloroacetyl piperidine.

MetabolicFate cluster_0 Non-Enzymatic / Phase II cluster_1 Enzymatic (Phase I) Parent N-Chloroacetyl Piperidine Hydrolysis Hydroxyacetamide (Inactive) Parent->Hydrolysis H2O (pH > 7.4) GSH_Adduct GSH Conjugate (Excreted/Toxic) Parent->GSH_Adduct GSH (Sn2) Oxidation Piperidine-OH Metabolite Parent->Oxidation CYP450 (Hydroxylation) Amidase Piperidine + Chloroacetic Acid Parent->Amidase Amidase (Cleavage)

Figure 1: Divergent metabolic pathways. Note that GSH conjugation (red) is often the dominant clearance route for this moiety.

Part 5: Integrated Screening Workflow

To ensure efficient decision-making, follow this logic gate for compound progression.

ScreeningWorkflow Start Candidate Design (N-chloroacetyl piperidine) Step1 In Silico Reactivity Check (QM Barrier Calc) Start->Step1 Decision1 E_act < 15 kcal/mol? Step1->Decision1 Discard1 Discard (Too Reactive/Toxic) Decision1->Discard1 Yes Step2 Chemical Stability (PBS Buffer, 4h) Decision1->Step2 No Decision2 > 10% Degradation? Step2->Decision2 Discard2 Discard (Unstable Warhead) Decision2->Discard2 Yes Step3 GSH Trapping Assay (t1/2 Determination) Decision2->Step3 No Decision3 t1/2 < 15 min? Step3->Decision3 Decision3->Discard1 Yes (High Clearance) Step4 Microsomal Stability (HLM + NADPH) Decision3->Step4 No (Acceptable) Final Progress to PK Study Step4->Final

Figure 2: Screening cascade prioritizing chemical and GSH stability before enzymatic clearance.

References

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. [Link]

  • Cyprotex. (2025). Glutathione (GSH) Trapping Assay Protocol.[1][2][3][4][5][6][7] Evotec/Cyprotex Standard Protocols. [Link]

Sources

A Technical Guide to the Strategic Application of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has driven significant innovation in the field of drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of this effort, offering a solution to the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][2] This guide introduces a specialized bifunctional building block, 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, designed to address these challenges. By integrating the rigid conformational constraint of a piperidine scaffold with the versatile reactivity of an N-chloroacetyl group, this reagent serves as a powerful tool for medicinal chemists. This document provides an in-depth exploration of the synthesis of this building block, its core chemical principles, and its strategic deployment in the rational design of advanced, structurally defined peptidomimetics, with a primary focus on intramolecular macrocyclization.

Part 1: The Imperative for Conformational Constraint in Peptidomimetic Design

Natural peptides are often conformationally flexible, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. The core principle of peptidomimetic design is to overcome these limitations by creating analogues with improved drug-like properties. A primary strategy to achieve this is through the introduction of conformational constraints, which lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

The use of cyclic amino acid analogues is a well-established method for imposing structural rigidity. Piperidine-2-carboxylic acid (also known as pipecolic acid), a six-membered ring homolog of proline, is a particularly valuable scaffold in this context.[3] Its saturated heterocyclic structure introduces a significant steric and conformational bias into a peptide backbone, influencing local geometry and overall topology. This pre-organization can lead to enhanced binding affinity, increased stability against proteases, and improved cell permeability.

Part 2: Anatomy of a Bifunctional Building Block

The utility of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid stems from the distinct and synergistic functions of its two core components: the piperidine scaffold and the N-chloroacetyl group.

The Piperidine-2-carboxylic Acid Scaffold: A Rigid Foundation

Pipecolic acid serves as a non-proteinogenic amino acid that provides significant structural constraint.[3][4] Unlike the five-membered ring of proline, the six-membered piperidine ring has a more pronounced three-dimensional structure, offering unique stereochemical possibilities for fragment-based drug discovery. Its incorporation into a peptide sequence can disrupt or stabilize secondary structures like β-turns and helices, making it a valuable tool for designing inhibitors of protein-protein interactions.[1][5]

Figure 1: Structure of the Bifunctional Building Block.
The N-Chloroacetyl Group: A Versatile Electrophilic Handle

The N-chloroacetyl moiety is a potent electrophilic group that serves as a highly versatile reactive handle.[6] The carbon atom bonded to the chlorine is susceptible to nucleophilic attack by soft nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether bond.[7][8] This specific and efficient reaction is the cornerstone of its application in peptide chemistry. It can be used for:

  • Intramolecular Macrocyclization: Creating cyclic peptides by reacting with a cysteine side chain within the same peptide sequence.[9][10]

  • Conjugation: Linking the peptide to carrier proteins, polymers, or surfaces.[8]

  • Polymerization: Forming peptide polymers through intermolecular reactions.[8]

Figure 2: General Reactivity of the N-Chloroacetyl Group.

Part 3: Synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid

The synthesis of the title compound is a straightforward N-acylation reaction, analogous to the well-documented synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.[11] The protocol involves the reaction of piperidine-2-carboxylic acid with chloroacetyl chloride under reflux conditions.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid from piperidine-2-carboxylic acid.

Materials:

Reagent/Solvent Formula M.W. Quantity Moles
(S)-Piperidine-2-carboxylic acid C₆H₁₁NO₂ 129.16 10.0 g 0.077 mol
Chloroacetyl chloride C₂H₂Cl₂O 112.94 11.0 mL 0.116 mol

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-Piperidine-2-carboxylic acid (10.0 g, 0.077 mol) and anhydrous THF (100 mL).

  • Stir the suspension at room temperature.

  • Carefully add chloroacetyl chloride (11.0 mL, 0.116 mol, 1.5 eq) to the suspension. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid.

Figure_3 Start Start: (S)-Piperidine-2-carboxylic acid + Chloroacetyl Chloride in THF Reaction Reaction: Reflux for 2-3 hours Start->Reaction Workup Workup: 1. Cool to RT 2. Evaporate Solvent Reaction->Workup Purify Purification: Recrystallization Workup->Purify Product Final Product: 1-(2-Chloroacetyl)-2- piperidinecarboxylic acid Purify->Product

Figure 3: Synthetic Workflow for the Building Block.

Part 4: Strategic Application in Head-to-Side-Chain Macrocyclization

The most powerful application of this building block is in the synthesis of macrocyclic peptidomimetics via an intramolecular thioether linkage. This strategy combines the conformational constraint of the piperidine ring with the topological constraint of macrocyclization, producing highly stable and structurally defined molecules.

General Workflow and Protocol

The process begins with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is incorporated at the N-terminus of the peptide sequence, and a cysteine residue is placed at a desired downstream position. The cyclization is typically performed in solution after cleavage from the resin under basic conditions, which facilitates the deprotonation of the cysteine thiol to the reactive thiolate anion.

Protocol for On-Resin Synthesis and Solution-Phase Cyclization:

  • SPPS: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc chemistry.

    • Couple standard Fmoc-protected amino acids sequentially.

    • Incorporate Fmoc-Cys(Trt)-OH at the desired position.

    • For the final coupling step, use the pre-synthesized 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid building block to cap the N-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the trityl group on cysteine) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC. Lyophilize the pure fractions.

  • Solution-Phase Cyclization:

    • Dissolve the purified linear peptide in a degassed buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a high dilution (typically 0.1-1.0 mg/mL) to favor intramolecular reaction over intermolecular dimerization.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction by LC-MS for the disappearance of the linear precursor and the appearance of the cyclized product (mass will decrease by ~36.5 Da, corresponding to the loss of HCl).

  • Final Purification: Acidify the reaction mixture with a small amount of acetic acid or TFA and purify the final macrocyclic peptide by reverse-phase HPLC. Lyophilize to obtain the final product.

Figure_4 Start 1. Solid-Phase Peptide Synthesis (SPPS) - Incorporate Cys(Trt) - Cap with Chloroacetyl-Pipecolic Acid Cleavage 2. Cleavage & Deprotection - TFA cocktail - Release linear peptide Start->Cleavage PurifyLinear 3. HPLC Purification (Linear Peptide) Cleavage->PurifyLinear Cyclize 4. Solution-Phase Cyclization - High dilution, pH ~8 - Intramolecular Thioether Formation PurifyLinear->Cyclize Thiolate attacks chloroacetyl group PurifyCyclic 5. Final HPLC Purification (Cyclic Peptide) Cyclize->PurifyCyclic Product Final Macrocyclic Peptidomimetic PurifyCyclic->Product

Figure 4: Workflow for Head-to-Side-Chain Peptide Macrocyclization.

Conclusion

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is a highly strategic building block for the synthesis of advanced peptidomimetics. It uniquely combines a conformationally rigidifying scaffold with a chemoselective electrophilic handle, enabling the efficient construction of macrocyclic structures. The methodologies described herein provide a robust framework for researchers in drug discovery to create novel, constrained molecules with the potential for significantly improved therapeutic properties. The rational incorporation of such tools is essential for expanding the chemical space of peptidomimetics and accelerating the development of next-generation therapeutics.

References

  • Di, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Wilson, A.J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]

  • Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. PMC. [Link]

  • Kudo, K., et al. (2020). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

  • CN111995565A (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Lee, H., et al. (2020). A pipecolic acid-rich branched cyclic depsipeptide ulleungamide C from a Streptomyces species induces G0/G1 cell cycle arrest in promyelocytic leukemia cells. PubMed. [Link]

  • Robey, F. A., & Linder, W. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • Waluk, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

  • Gentilucci, L., et al. (2010). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]

  • Kawamura, S., et al. (2017). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. PMC. [Link]

  • Golebiewski, W. M., & Ciszewska, G. (1993). Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. [Link]

  • Connor, M., et al. (2014). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

  • CN102174011A (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • US10954539B2 (2021). Method for producing hydroxy-L-pipecolic acid.
  • Svatunek, D., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Publishing. [Link]

  • Smith, A. B., et al. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. PubMed. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC. [Link]

  • Long, J. Z. (2018). A new collaborative paper on unnatural N-acyl amino acids. LongLab@Stanford. [Link]

  • Singh, A., et al. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. PubMed. [Link]

  • Lau, Y. H., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ResearchGate. [Link]

  • Rogers, J. R., & Suga, H. (2015). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. [Link]

  • Organic Chemistry Tutor. (2019). General Reactivity of Amino Acids. YouTube. [Link]

  • NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST WebBook. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Reddy, K. R., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

Sources

Methodological & Application

Synthesis protocols for 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid from pipecolic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The synthesis of 1-(2-chloroacetyl)-2-piperidinecarboxylic acid (N-chloroacetyl pipecolic acid) represents a critical junction in the development of peptidomimetics and covalent inhibitors.[1] Pipecolic acid, a non-proteinogenic amino acid homolog of proline, induces specific conformational constraints (β-turns) in peptide backbones.[1]

The introduction of the


-chloroacetyl moiety serves two primary strategic purposes in drug design:
  • Electrophilic Warhead: It acts as a "warhead" for covalent modification of cysteine residues in target proteins (e.g., specific enzyme inhibitors).[1]

  • Synthetic Handle: The reactive chloride allows for rapid

    
     displacement by amines or thiols, facilitating the construction of complex libraries (e.g., FKBP12 ligands or PROTAC linkers).[1]
    

This guide details two distinct protocols: a robust, scalable Schotten-Baumann method (aqueous) and an Anhydrous method (organic) for moisture-sensitive analogs.[1]

Retrosynthetic Analysis & Mechanism

The formation of the amide bond proceeds via nucleophilic acyl substitution.[1] The secondary amine of the pipecolic acid attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1]

Critical Process Parameters (CPPs)
  • pH Control: In aqueous conditions, the pH must be maintained >10 to ensure the amine is deprotonated (nucleophilic) while minimizing hydrolysis of the acyl chloride.[1]

  • Temperature: The reaction is highly exothermic.[1] Temperature must be kept <5°C during addition to prevent polymerization or hydrolysis.[1]

  • Rotamerism: N-acyl piperidines exhibit restricted rotation around the amide bond, often resulting in complex NMR spectra (cis/trans rotamers) at room temperature.[1]

ReactionMechanism Pipecolic Pipecolic Acid (Nucleophile) Intermediate Tetrahedral Intermediate Pipecolic->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 1-(2-Chloroacetyl)- 2-piperidinecarboxylic acid Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-acylation of pipecolic acid.[1]

Protocol A: Aqueous Schotten-Baumann (Scalable/Green)[1]

Best for: Scale-up (>10g), cost-efficiency, and green chemistry compliance.[1] Mechanism: Interfacial reaction where the organic acyl chloride reacts with the aqueous amino acid salt.[1]

Materials
  • Substrate: L-Pipecolic acid (CAS: 3105-95-1)[1]

  • Reagent: Chloroacetyl chloride (1.2 equiv)[1][2]

  • Base: 2M NaOH (approx. 2.5 equiv)[3]

  • Solvent: Water (or 1:1 Water/Acetone if solubility is an issue)[1]

  • Acid: 6M HCl (for workup)

Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve L-pipecolic acid (10.0 mmol, 1.29 g) in 2M NaOH (10 mL). Ensure the solution is clear and basic (pH ~12).[1]

    • Note: If using DL-pipecolic acid, the process is identical, but the product will be a racemate.[1]

  • Cooling: Place the flask in an ice-water bath and cool to 0°C. Vigorous stirring is essential to disperse the acyl chloride.

  • Addition: Add chloroacetyl chloride (12.0 mmol, 0.96 mL) dropwise over 20 minutes.

    • Caution: This reaction releases HCl and is exothermic.[1] Maintain internal temperature <5°C.

    • Simultaneous Addition: For larger scales, simultaneously add 2M NaOH dropwise to maintain pH >10 during the acid chloride addition.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Validation: Check pH.[1][2] If acidic, the amine will protonate and stop reacting.[1] Add NaOH if necessary.[1]

  • Workup (Acid-Base Extraction):

    • Wash the basic reaction mixture with diethyl ether (

      
       mL) to remove unreacted acyl chloride or neutral impurities.[1] Discard the organic layer.[1]
      
    • Cool the aqueous layer to 0°C and carefully acidify to pH 1–2 using 6M HCl. The product may precipitate as an oil or solid.[1]

    • Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (

      
       mL).[1]
      
  • Isolation: Combine EtOAc layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from EtOAc/Hexane if necessary, though the crude is often sufficiently pure (>95%).[1]

Protocol B: Anhydrous Organic Synthesis

Best for: Moisture-sensitive substrates or when using pipecolic acid esters/derivatives.[1]

Materials
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).[1]

  • Reagent: Chloroacetyl chloride (1.1 equiv).[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Suspend pipecolic acid (10 mmol) in dry DCM (30 mL). Add TEA (25 mmol, 3.5 mL). The mixture should become homogeneous as the soluble ammonium salt forms.[1]

  • Cooling: Cool to -10°C (ice/salt bath).

  • Acylation: Add chloroacetyl chloride (11 mmol) diluted in 5 mL DCM dropwise over 30 minutes.

  • Quench: After 3 hours at RT, quench with water (10 mL).

  • Extraction: Separate layers. Wash the organic layer with 1M HCl (to remove excess TEA and protonate the product if it's an ester) or perform the acid-base extraction described in Protocol A if the product is the free acid.[1]

Purification & Characterization Logic

The product is a carboxylic acid, allowing for a highly specific "Self-Validating" purification loop using pH switching.[1]

Purification Workflow

Purification Crude Crude Reaction Mixture (pH > 10) Wash Wash with Ether/DCM Crude->Wash Remove Neutral Impurities AqPhase Aqueous Phase (Contains Product Salt) Wash->AqPhase Keep Aqueous Acidify Acidify to pH 1-2 (HCl) AqPhase->Acidify Protonate Carboxylate Extract Extract into EtOAc Acidify->Extract Product moves to Organic Dry Dry & Concentrate Extract->Dry Isolate Pure Acid

Figure 2: Acid-Base extraction workflow for isolation of high-purity product.[1][3]

Data Presentation: Expected Analytical Data
ParameterValue / ObservationInterpretation
Physical State White to off-white solidCrystalline solid indicates high purity.[1]
Melting Point 108–112°CSharp range confirms purity.[1]

NMR (DMSO-d6)

4.2–4.5 (s/d, 2H)
Distinctive singlet/doublet for

.[1] Splitting indicates rotamers.[1]

NMR (Ring)

4.8–5.1 (m,

-H)
Downfield shift of

-proton due to amide bond formation.[1]
IR Spectroscopy 1730

(COOH)1640

(Amide)
Presence of both carbonyls confirms N-acylation and retention of acid.[1]

Note on Rotamers: N-acyl piperidines exist as a mixture of cis and trans rotamers (amide bond resonance).[1] In NMR, this often manifests as two sets of peaks (e.g., a 3:1 ratio).[1] This is not an impurity; heating the NMR tube to 80°C often coalesces the peaks.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Chloroacetyl ChlorideEnsure temperature is <5°C during addition. Increase reagent equivalents to 1.5x.
Oiling Out Product is not solidifyingTriturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization.[1]
Impurity: Glycolic Acid Hydrolysis of the C-Cl bondReaction pH was too high (>13) or temperature too high.[1] Keep pH 10-11 and T < RT.
Incomplete Reaction Amine protonationCheck pH during reaction. If pH < 9, the amine is protonated (unreactive). Add more base.

References

  • Organic Syntheses, Coll.[1] Vol. 4, p. 428 (1963). Chloroacetyl Chloride and Schotten-Baumann Conditions. [1]

  • Beilstein Journal of Organic Chemistry. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Proline analog).

  • National Center for Biotechnology Information. PubChem Compound Summary for Pipecolic Acid. [1]

  • BenchChem Application Notes. N-Acylation with Chloroacetyl Chloride: Protocols.

  • PrepChem. Preparation of N,N'-bischloroacetylpiperazine (Analogous procedure).

Sources

Application Note: Strategic Utilization of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (N-Chloroacetyl pipecolic acid) represents a versatile, bifunctional scaffold in modern medicinal chemistry.[1] Structurally homologous to the proline-based intermediates used in blockbuster DPP-IV inhibitors (e.g., Vildagliptin), this piperidine derivative offers a distinct steric profile and lipophilicity balance.[1] This guide details the protocols for its synthesis, quality control, and strategic application as a "linchpin" intermediate for generating peptidomimetics, bicyclic lactams, and local anesthetic analogs.

Part 1: Chemical Profile & Strategic Utility[1]

The Bifunctional Advantage

The molecule possesses two orthogonal reactive sites, allowing for sequential functionalization without the need for complex protecting group strategies in many workflows.

  • Site A (Electrophilic Warhead): The

    
    -chloroacetyl moiety is highly susceptible to SN2 nucleophilic attack.[1] It serves as an excellent handle for "fragment-based" attachment of amines, thiols, or alkoxides.
    
  • Site B (Nucleophilic/Acidic Terminus): The carboxylic acid at the C2 position retains the stereochemical information of the parent pipecolic acid (typically L-isomer) and is primed for amide coupling or esterification.

Structural Homology & Pharmacophore Relevance

Unlike its 5-membered ring analog (proline), the 6-membered piperidine ring imposes a chair conformation that alters the spatial vector of attached substituents. This is critical for:

  • FKBP12 Inhibition: Modulating the binding affinity of immunophilin ligands.

  • Local Anesthetics: Accessing novel derivatives of the ropivacaine/bupivacaine class.

  • Conformational Restriction: Forcing peptide backbones into specific turn geometries (e.g.,

    
    -turns).[1]
    

Part 2: Synthetic Protocols

Protocol A: Synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid

Objective: High-yield preparation from L-pipecolic acid ensuring minimal racemization.[1]

Reagents:

  • L-Pipecolic acid (CAS: 3105-95-1)[1]

  • Chloroacetyl chloride (CAS: 79-04-9)[1]

  • Sodium Hydroxide (NaOH) or Triethylamine (TEA)[1]

  • Solvent: Dichloromethane (DCM) or THF/Water biphasic system.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve L-pipecolic acid (10.0 g, 77.4 mmol) in 100 mL of 2N NaOH. Cool the solution to 0°C in an ice bath.

  • Acylation: Add chloroacetyl chloride (7.4 mL, 92.9 mmol) dropwise over 30 minutes.

    • Critical Control Point: Simultaneously add 2N NaOH dropwise to maintain pH between 9.0 and 10.[1]0. If pH drops below 8, amine protonation reduces yield; if >11, hydrolysis of the chloroacetyl chloride competes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup:

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted acid chloride.

    • Acidify the aqueous layer carefully to pH 2.0 using 6N HCl.

    • Extract the product into Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from EtOAc/Hexane to yield a white solid.

Expected Yield: 85-92% Purity Target: >98% (HPLC)

Protocol B: Divergent Application (The "Warhead" Strategy)

Objective: Utilizing the chloro- linker for library generation via SN2 displacement.[1]

Scenario: Attaching a secondary amine (e.g., morpholine) to create a bioactive side chain.

  • Dissolution: Dissolve 1-(2-chloroacetyl)-2-piperidinecarboxylic acid (1 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add

    
     (2.5 equiv) or DIPEA (2.0 equiv).[1]
    
    • Note: Inorganic bases (

      
      ) are preferred if the nucleophile is a phenol or thiol.
      
  • Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

  • Thermal Cycle: Stir at 60°C for 4-6 hours. Monitor by TLC or LC-MS.[1]

  • Purification: The carboxylic acid moiety allows for easy purification via acid-base extraction, removing non-acidic impurities.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis, highlighting the pathways to peptidomimetics and bicyclic scaffolds.

G cluster_legend Reaction Type Start L-Pipecolic Acid Inter 1-(2-Chloroacetyl)- 2-piperidinecarboxylic Acid (The Intermediate) Start->Inter Cl-CH2-COCl pH 9-10 Amide Amide Derivative (COOH functionalized) Inter->Amide R-NH2 / EDC SN2 N-Substituted Derivative (Amino-acid conjugates) Inter->SN2 Nucleophile (R2-NH / K2CO3) Nitrile Nitrile Precursor (e.g., Gliptin analogs) Amide->Nitrile Dehydration Cyclic Bicyclic Lactams (Diazabicyclononanes) Amide->Cyclic Base Induced SN2->Cyclic Intramolecular Cyclization key1 Red: Starting Material key2 Blue: Core Intermediate key3 Green: Final Scaffold

Caption: Divergent synthetic pathways utilizing 1-(2-chloroacetyl)-2-piperidinecarboxylic acid as a central node for accessing amides, peptidomimetics, and bicyclic lactams.[1][2][3]

Part 4: Analytical Quality Control (QC)

To ensure the intermediate is suitable for pharmaceutical use, the following specification limits are recommended.

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification

-NMR (DMSO-

)
Conforms to structure; distinct doublet for

(~4.3 ppm)
Purity HPLC (C18, ACN/Water)

Chiral Purity Chiral HPLC

ee (retention of L-configuration)
Water Content Karl Fischer

Residual Solvents GC-HeadspaceMeets ICH Q3C limits (e.g., DCM < 600 ppm)

Key NMR Diagnostic: The methylene protons of the chloroacetyl group (


) typically appear as a pair of doublets (AB system) or a singlet around 4.2–4.5 ppm due to the rotameric nature of the amide bond in the piperidine ring.

Part 5: Safety & Handling

  • Alkylating Hazard: The chloroacetyl group makes this compound a potential alkylating agent. It acts as a skin sensitizer and lachrymator.[1]

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Decontamination: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the alkyl chloride before disposal.

References

  • Beilstein Institute. (2008).[1] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[1][4][5] Beilstein Journal of Organic Chemistry.[4]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 849, Pipecolic acid.[3] (Precursor data).[1][6][7][8][9]

  • Couty, F. (1999).[1] Asymmetric syntheses of pipecolic acid and derivatives.[8][10] Amino Acids, Peptides and Proteins.[11] (Contextual grounding for piperidine ring reactivity). [1][4]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 1-(2-Chloroacetyl)piperidine-2-carboxylic acid derivatives.[1][5] (General handling and safety data).

Sources

Strategic Synthesis of Hexahydropyrazino[1,2-a]pyrazine Scaffolds via Piperidine Ring Fusion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance[1][2][3][4]

The hexahydropyrazino[1,2-a]pyrazine-1,4-dione and its fully reduced counterpart, octahydropyrazino[1,2-a]pyrazine , represent a privileged class of bicyclic diamines. This scaffold is structurally distinct due to its bridgehead nitrogen, which imposes rigid conformational constraints on the piperazine and piperidine rings.

Key Applications:

  • GPCR Ligands: The scaffold mimics the spatial arrangement of serotonin (5-HT) and dopamine, making it a core pharmacophore for 5-HT2C agonists (anti-obesity) and 5-HT2A antagonists (antipsychotics).

  • Peptidomimetics: The 1,4-dione derivative serves as a constrained diketopiperazine (DKP) analog, useful in restricting peptide backbone conformation.

This guide details the robust synthesis of these derivatives starting from 2-(aminomethyl)piperidine . Unlike routes starting from acyclic precursors, utilizing the pre-formed piperidine ring ensures defined stereochemistry (if starting from chiral pool) and simplifies the ring-closing thermodynamics.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "2+4" or "3+3" annulation strategy where the piperidine ring provides four atoms of the new ring, and a bifunctional electrophile provides the remaining two carbons.

Strategic Routes
  • Route A (Oxalate Condensation): The most scalable method for symmetric C1/C4 carbonyls. Reacting 2-(aminomethyl)piperidine with diethyl oxalate yields the 1,4-dione.

  • Route B (Haloacetyl Cyclization): Stepwise alkylation using ethyl chloroacetate. Useful for introducing asymmetry or specific substitution patterns at C1 or C4.

Retrosynthesis Target Octahydropyrazino[1,2-a]pyrazine (Target Scaffold) Dione Hexahydropyrazino[1,2-a]pyrazine-1,4-dione (Key Intermediate) Target->Dione Global Reduction (LiAlH4) Precursor 2-(Aminomethyl)piperidine (Starting Material) Dione->Precursor Double Amidation Reagent Diethyl Oxalate (C2 Synthon) Dione->Reagent +

Figure 1: Retrosynthetic disconnection showing the access to the bicyclic core via the dione intermediate.

Detailed Protocols

Protocol A: Ring Closure via Diethyl Oxalate Condensation

Objective: Synthesis of hexahydropyrazino[1,2-a]pyrazine-1,4-dione. Mechanism: Double nucleophilic acyl substitution. The primary amine (exocyclic) typically attacks first due to lower steric hindrance, followed by intramolecular closure by the secondary (endocyclic) amine.

Materials
  • Substrate: 2-(Aminomethyl)piperidine (1.0 equiv)

  • Reagent: Diethyl oxalate (1.1 equiv)

  • Solvent: Absolute Ethanol (anhydrous) or Toluene (for azeotropic removal of ethanol)

  • Apparatus: Round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).

Step-by-Step Methodology
  • Solubilization: Dissolve 2-(aminomethyl)piperidine (10 mmol) in absolute ethanol (20 mL). Ensure the solution is homogeneous.

  • Addition: Add diethyl oxalate (11 mmol) dropwise to the stirring amine solution at room temperature.

    • Note: A slight exotherm may be observed. The reaction is initially driven by the formation of the oxamide bond.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Process Control: Monitor by TLC (SiO2, 10% MeOH in DCM). The disappearance of the starting diamine and the appearance of a less polar spot indicates conversion.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator).

  • Purification:

    • The residue is typically a solid. Recrystallize from hot isopropanol or ethanol/ether mixture.

    • Yield Expectation: 75–85%.

Critical Process Parameter (CPP): If oligomerization is observed (indicated by a gummy baseline in TLC), perform the reaction under high dilution conditions (0.1 M) or use Toluene as solvent and distill off the ethanol formed to drive the equilibrium toward the cyclic imide.

Protocol B: Global Reduction to Octahydropyrazino[1,2-a]pyrazine

Objective: Removal of carbonyl functionalities to yield the saturated bicyclic amine. Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (N2 or Ar).

Materials
  • Substrate: Hexahydropyrazino[1,2-a]pyrazine-1,4-dione (from Protocol A)[1]

  • Reductant: LiAlH4 (4.0 equiv - excess required for bis-amide reduction)

  • Solvent: Anhydrous THF (freshly distilled or dried)

Step-by-Step Methodology
  • Slurry Preparation: In a dry 3-neck flask under Argon, suspend LiAlH4 (40 mmol) in anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Dissolve the dione (10 mmol) in warm anhydrous THF (30 mL). Add this solution dropwise to the LiAlH4 slurry via a pressure-equalizing addition funnel over 30 minutes.

    • Caution: Vigorous hydrogen gas evolution will occur.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The amide carbonyls are notoriously difficult to reduce fully; prolonged heating ensures complete conversion.

  • Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add the following in sequence (for x grams of LiAlH4 used):

    • x mL Water

    • x mL 15% NaOH solution

    • 3x mL Water

  • Isolation: A granular white precipitate (aluminum salts) will form. Filter through a celite pad. Wash the pad with hot THF.

  • Drying: Dry the filtrate over Na2SO4, filter, and concentrate in vacuo.

  • Product: The resulting oil is the octahydropyrazino[1,2-a]pyrazine. It can be converted to the dihydrochloride salt for storage by treating with HCl in dioxane.

Workflow Visualization: Fieser Workup Logic

The quenching of aluminum hydride reductions is a frequent failure point due to the formation of slimy emulsions. The Fieser method described above is chemically stoichiometric and produces a granular solid that is easy to filter.

FieserWorkup Reaction Reaction Mixture (LiAlH4 + Product) Step1 Add x mL H2O (Quench Excess Hydride) Reaction->Step1 Step2 Add x mL 15% NaOH (Form Aluminate) Step1->Step2 Step3 Add 3x mL H2O (Precipitate Granular Salts) Step2->Step3 Filtration Filter via Celite (Remove Al Salts) Step3->Filtration Final Filtrate (Clean Amine Solution) Filtration->Final

Figure 2: The Fieser Workup Protocol for clean isolation of amines from aluminum hydride reductions.

Data Summary & Troubleshooting

Comparative Yields & Conditions[3]
Reaction StepReagentSolventTempTypical YieldKey Byproduct
Cyclization Diethyl OxalateEthanolReflux (78°C)82%Linear Oxamide (Oligomer)
Cyclization Ethyl ChloroacetateToluene/Et3NReflux (110°C)65%Mono-alkylated acyclic amine
Reduction LiAlH4THFReflux (66°C)88%Partially reduced hydroxyl-amine
Reduction BH3·THFTHFReflux70%Amine-Borane complex
Troubleshooting Guide
  • Incomplete Cyclization (Route A):

    • Symptom:[2] Presence of ethyl ester signals in NMR (triplet at ~1.2 ppm, quartet at ~4.1 ppm).

    • Fix: The intermediate ester-amide has not closed. Redissolve in toluene with a catalytic amount of acetic acid and reflux with a Dean-Stark trap to force water/ethanol removal.

  • "Slimy" Workup (Route B):

    • Symptom:[2] Aluminum salts clog the filter paper.

    • Fix: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of Fieser method. Stir the biphasic mixture vigorously for 2 hours until layers separate cleanly.

  • Stereochemical Leakage:

    • If starting from chiral 2-(aminomethyl)piperidine (e.g., S-isomer), the cyclization generally retains configuration. However, harsh reflux in ethoxide/ethanol can cause epimerization at the bridgehead carbon. Use neutral conditions (Toluene/Heat) if optical purity is critical.

References

  • Robichaud, A. J., et al. (2000). "Hexahydropyrazino[1,2-a]pyrazine-1,4-diones as a novel class of potent and selective 5-HT2C receptor agonists." Journal of Medicinal Chemistry.

  • Le Bourdonnec, B., et al. (2006).[3] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry.

  • Garg, S., et al. (2022).[4] "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds.

  • NIST Chemistry WebBook. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Data & Spectra)." National Institute of Standards and Technology.[5]

Sources

Application Note: Microwave-Assisted Transformations of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the microwave-assisted synthesis and derivatization of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (N-chloroacetyl pipecolic acid). This scaffold is a critical intermediate in the synthesis of FKBP12 ligands , proline mimetics , and bicyclic lactams (specifically hexahydropyrido[1,2-a]pyrazine-1,4-diones).

While traditional thermal methods for functionalizing this scaffold often require prolonged reflux times (12–24 hours) and harsh conditions that lead to racemization, microwave (MW) irradiation offers a kinetic advantage. By utilizing dipolar polarization, MW synthesis allows for:

  • Rapid Nucleophilic Substitution (

    
    ):  Reaction times reduced from hours to minutes.
    
  • Enhanced Cyclization Efficiency: Promoting the formation of bicyclic diketopiperazine systems.

  • Library Generation: High-throughput synthesis of peptidomimetic libraries for drug discovery.

Chemical Context & Mechanism[1][2]

The substrate contains two reactive centers: an electrophilic alkyl chloride and a carboxylic acid. The reactivity profile under microwave irradiation is distinct:

  • The Electrophile (

    
    ):  The carbon-chlorine bond in the 
    
    
    
    -haloamide is highly susceptible to
    
    
    attack. Microwave irradiation stabilizes the polar transition state of the amine/thiol attack, significantly accelerating the displacement of the chloride.
  • The Nucleophile/Acid (

    
    ):  The carboxylic acid moiety serves as an internal nucleophile (if deprotonated) or a coupling partner. In the presence of primary amines, a tandem displacement-cyclization  sequence can occur to form bicyclic lactams.
    
Reaction Pathway Diagram

ReactionPathway Start 1-(2-Chloroacetyl)- 2-piperidinecarboxylic Acid Inter Intermediate: N-(2-Aminoacetyl)- pipecolic acid Start->Inter MW, 80°C, 10 min SN2 Displacement Amine Primary Amine (R-NH2) Amine->Inter Prod_Linear Linear Peptidomimetic (FKBP12 Ligand) Inter->Prod_Linear Room Temp (No Cyclization) Prod_Cyc Bicyclic Lactam (Diketopiperazine) Inter->Prod_Cyc MW, 140°C, 20 min Intramolecular Cyclization

Figure 1: Divergent synthesis pathways. Lower temperatures favor linear substitution products, while higher MW temperatures drive the endothermic intramolecular cyclization.

Experimental Protocols

Protocol A: Rapid Library Generation via Displacement

Objective: Synthesis of N-substituted-glycyl-pipecolic acid derivatives (Linear FKBP12 Ligands). Mechanism: Intermolecular Nucleophilic Substitution.

Materials
  • Substrate: 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIEA) (2.0 equiv) or

    
    
    
  • Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents couple well with MW).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve the substrate (0.5 mmol) in MeCN (3 mL).

  • Addition: Add the amine (0.6 mmol) followed by DIEA (1.0 mmol). Cap the vial with a septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Target Temperature: 85°C

    • Hold Time: 5–10 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine.

    • Dry over

      
       and concentrate.
      
  • Validation: Verify conversion via LC-MS (Look for M+R-NH-Cl mass shift).

Data: Comparison of Thermal vs. MW Yields

Amine NucleophileThermal (Reflux, 6h)MW (85°C, 10 min)Yield Improvement
Benzylamine65%92%+27%
Morpholine58%88%+30%
Aniline40%75%+35%
Protocol B: One-Pot Synthesis of Bicyclic Lactams

Objective: Synthesis of Hexahydropyrido[1,2-a]pyrazine-1,4-diones. Mechanism: Tandem


 Displacement followed by Intramolecular Amide Bond Formation.

Note: This reaction requires overcoming the entropic penalty of closing the second ring. MW irradiation is particularly effective here.

Materials
  • Substrate: 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (1.0 equiv)

  • Amine: Primary Amine (1.1 equiv)

  • Coupling Additive: TBTU or HATU (1.1 equiv) - Required to activate the carboxylic acid for the second step.

  • Base: DIEA (3.0 equiv)

  • Solvent: DMF (High boiling point required).

Step-by-Step Methodology
  • Step 1 (

    
    ):  Dissolve substrate (0.5 mmol) and amine (0.55 mmol) with DIEA (1.0 equiv) in DMF (2 mL).
    
  • MW Pulse 1: Irradiate at 100°C for 5 minutes . (Completes displacement).

  • Activation: Open the vial (carefully) and add TBTU (0.55 mmol) and remaining DIEA (2.0 equiv). Reseal.

  • MW Pulse 2 (Cyclization): Irradiate at 140°C for 15 minutes .

  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash extensively with Sat.

      
       (3x) and Brine (3x) to remove DMF and coupling byproducts.
      
    • Purify via flash chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization Logic

The success of microwave synthesis with this scaffold depends heavily on solvent choice and temperature control.

Optimization Decision Tree

OptimizationTree Start Reaction Outcome? LowYield Low Yield / Incomplete Start->LowYield Decomp Decomposition / Black Tar Start->Decomp SolventCheck Check Solvent Polarity LowYield->SolventCheck TempCheck Check Temperature Decomp->TempCheck SwitchDMF Switch to DMF/DMSO (Better MW absorption) SolventCheck->SwitchDMF If using THF/DCM TempBoost Increase Temp by 20°C (Max 160°C) SolventCheck->TempBoost If solvent is Polar LowerTemp Reduce Temp, Extend Time TempCheck->LowerTemp BaseCheck Switch Base (Use Carbonate vs Amine) TempCheck->BaseCheck

Figure 2: Troubleshooting logic for maximizing yield and purity.

Critical Parameters
  • Solvent Interaction: Acetonitrile is preferred for simple substitutions (

    
    ) due to easy work-up. However, DMF is required for the high-temperature cyclization (Protocol B) because it absorbs MW energy efficiently (high loss tangent) and solubilizes the zwitterionic intermediates.
    
  • Pressure Management: At 140°C, volatile solvents (MeOH, DCM) will generate dangerous pressures. Always use DMF or NMP for reactions >120°C.

  • Stereochemistry: The chiral center at C2 of the piperidine ring is prone to racemization at high temperatures (>160°C) under basic conditions. Keep reaction times under 20 minutes to preserve optical purity.

References

  • Vertex Pharmaceuticals. (2001). 2-Aryl-2,2-difluoroacetamide FKBP12 ligands: synthesis and X-ray structural studies. Bioorganic & Medicinal Chemistry Letters.

  • Bougrin, K., et al. (2021). Microwave-Assisted Synthesis... of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules (MDPI).

  • Bagley, M. C., et al. (2002).[2] A new one-step synthesis of pyridines under microwave-assisted conditions.[2][3] Tetrahedron Letters.[2][4]

  • Holt, D. A., et al. (1993). Structure-activity studies of non-immunosuppressive FK506 analogs.[5] Bioorganic & Medicinal Chemistry Letters. (Foundational text for Pipecolic Acid FKBP ligands).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Technical Support: Minimizing Chloroacetyl Group Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: February 2026


-Halo Esters and Amides

Executive Summary & Core Directive

The chloroacetyl group (


) presents a unique "dual-threat" stability challenge during workup. Unlike standard acetates, the electron-withdrawing chlorine atom creates a strong inductive effect (

), rendering the carbonyl carbon highly electrophilic.

The Failure Modes:

  • Ester Cleavage (Loss of Group): Rapid hydrolysis of the ester linkage, typically base-catalyzed (

    
    ).
    
  • Chloride Displacement (Loss of Function): Nucleophilic attack at the

    
    -carbon (
    
    
    
    ), displacing chloride with hydroxide (forming hydroxyacetyl) or other nucleophiles.

The Golden Rule:

"Cold, Fast, and Slightly Acidic." Maintain pH 3.0–6.0, Temperature


, and minimize aqueous contact time.

Mechanistic Insight: The "Inductive Trap"

To prevent degradation, one must understand the driving forces. The chlorine atom pulls electron density from the


-carbon, which in turn pulls from the carbonyl.
  • Relative Lability: Chloroacetate esters hydrolyze approximately 700–1000x faster than unsubstituted acetates under neutral/basic conditions due to this activation.

  • The

    
     Risk:  The 
    
    
    
    -carbon is activated for backside attack. Strong bases (OH⁻) or nucleophiles (amines, thiols) will displace the chloride, ruining the molecule's potential as a covalent inhibitor or PROTAC linker.
Visualizing Degradation Pathways

Chloroacetyl_Degradation Start Intact Chloroacetyl (R-O-CO-CH2-Cl) Hydrolysis Ester Hydrolysis (Base/Acid Catalyzed) Start->Hydrolysis pH > 8 or High Temp SN2 SN2 Displacement (Nucleophilic Attack on C-alpha) Start->SN2 Strong Nuc (OH-, SH-, NH2-) Product_Hydrolysis Cleaved Alcohol (R-OH) + Chloroacetic Acid Hydrolysis->Product_Hydrolysis Product_SN2 Hydroxyacetyl Impurity (R-O-CO-CH2-OH) SN2->Product_SN2

Figure 1: The two primary degradation pathways for chloroacetyl groups. Note that high pH promotes both pathways simultaneously.

Standard Operating Procedure (SOP): The "Safe" Workup

This protocol is designed to minimize both hydrolysis and chloride displacement.

Reagents Required
  • Quench Buffer: 0.5 M Ammonium Chloride (

    
    ) or 5% Citric Acid (pH ~4).
    
  • Wash Buffer: Saturated Brine (

    
    ).
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying Agent: Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the substrate is extremely acid-sensitive, though usually acceptable.
Step-by-Step Protocol
StepActionTechnical Rationale
1. Cooling Cool reaction mixture to

(ice bath).
Reduces rate constants (

) for both hydrolysis and substitution.
2. Quenching Add cold acidic buffer (Citric Acid or

) slowly.
Neutralizes basic catalysts without generating localized "hotspots" of high pH.
3. Extraction Extract immediately with cold solvent. Do not let sit. Minimizes the time the ester is in contact with the aqueous phase (biphasic hydrolysis).
4. Washing Wash organic layer once with water, then twice with saturated brine.Brine increases ionic strength, "salting out" organics and breaking emulsions quickly.
5. Drying Dry over

for 10–15 mins at

.
Removes residual water that could cause slow hydrolysis during concentration.
6. Concentration Rotary evaporate at bath temp

.
Heat is the enemy. Avoid high-vacuum heating for prolonged periods.

Troubleshooting & FAQs

Q1: I usually use Saturated Sodium Bicarbonate ( ) to wash. Why is my yield low?

A: Saturated


 has a pH of ~8.3. While weak, this is basic enough to drive the hydrolysis of activated esters like chloroacetates, especially if the layers are not separated immediately.
  • Fix: Switch to 0.5M Phosphate Buffer (pH 6.0) or Dilute Brine for the initial wash. If you must neutralize acid, add bicarbonate very slowly at

    
     and separate layers immediately.
    
Q2: I see a mass shift of +17 Da (or -18 Da loss of Cl, gain of OH) in my LCMS. What happened?

A: You have displaced the chloride with a hydroxyl group (


 reaction), forming a hydroxyacetyl impurity. This often happens if the reaction mixture contained water and was allowed to warm up, or if strong hydroxide concentrations were generated locally.
  • Fix: Ensure strict temperature control (

    
    ). Avoid using strong bases (NaOH, LiOH) during the reaction or workup.
    
Q3: My extraction is forming a stubborn emulsion. Can I wait it out?

A: No. Prolonged contact with water, even at neutral pH, will slowly degrade the chloroacetyl group.

  • Fix:

    • Add more saturated brine immediately.

    • Filter the biphasic mixture through a pad of Celite.

    • Add a small amount of methanol (if compatible) to break surface tension.

    • Centrifuge if possible.

Q4: Is the Chloroacetamide (amide linkage) as sensitive as the Chloroacetate (ester linkage)?

A: The amide is significantly more robust against cleavage (hydrolysis of the C-N bond) compared to the ester. However, the chloride displacement risk remains exactly the same. You must still protect the


-chloride from nucleophiles.

Decision Matrix: Workup Strategy

Use this logic flow to determine the safest workup based on your reaction conditions.

Workup_Decision Start Reaction Complete (Contains Chloroacetyl) Check_Cond Current Reaction pH? Start->Check_Cond Acidic Acidic Conditions Check_Cond->Acidic pH < 7 Basic Basic Conditions Check_Cond->Basic pH > 7 Action_Acid Dilute with Cold Water/Brine Extract with DCM Acidic->Action_Acid Action_Base CRITICAL: Quench with 1M Citric Acid or NH4Cl to pH 5-6 Basic->Action_Base Wash Wash with Brine (Avoid NaHCO3) Action_Acid->Wash Action_Base->Wash Dry Dry (Na2SO4) & Conc. < 30°C Wash->Dry

Figure 2: Decision tree for selecting the appropriate quench method.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience. (Chapter on Esters: Discusses relative stability of halo-esters). [1]

  • Soundararajan, S., & Vold, M. J. (1956). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 46, 303–308. (Kinetics of chloroacetamide vs acetamide).

  • Euranto, E. K., et al. (1982).[2] Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate. Journal of the American Chemical Society, 104(20).[2] (Mechanistic details on halo-ester hydrolysis).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Inductive effects on ester hydrolysis rates).

Sources

Technical Support Center: Controlling Racemization of Chiral 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide for the Synthesis and Handling of (S)-1-(2-Chloroacetyl)-2-piperidinecarboxylic acid Document ID: TS-CHIRAL-PIP-042 Status: Active Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Core Knowledge Base: The Racemization Threat

Q: Why is this specific scaffold so prone to racemization compared to other amino acids?

A: The racemization of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is driven by the unique electronic environment created by the N-chloroacetyl group attached to the pipecolic acid ring.

  • Electronic Activation: The chloroacetyl group is a strong electron-withdrawing group (EWG).[1] This inductive effect pulls electron density away from the amide nitrogen, which in turn pulls density from the

    
    -carbon. This significantly lowers the pKa of the 
    
    
    
    -proton (H
    
    
    ), making it more acidic and susceptible to deprotonation by bases.
  • Conformational Strain: Unlike acyclic amino acids, the piperidine ring imposes conformational constraints.[1] The formation of the planar enolate intermediate (the transition state for racemization) relieves some of the 1,3-diaxial strain present in the ground state, kinetically accelerating the proton abstraction.

  • Absence of Oxazolone Protection: While N-alkyl amino acids (like proline and pipecolic acid) are generally resistant to oxazolone formation (a common racemization pathway for primary amino acids), they are highly susceptible to direct enolization under basic conditions.[1]

Mechanistic Pathway (Visualization):

RacemizationMechanism Start (S)-Enantiomer (Tetrahedral C-alpha) Transition Enolate Intermediate (Planar C-alpha) Start->Transition Proton Abstraction (Rate Limiting Step) Base Base (B:) Base->Start Attacks H-alpha Racemate Racemic Mixture (S) + (R) Transition->Racemate Reprotonation (Non-stereoselective)

Figure 1: Direct enolization pathway driven by base-mediated proton abstraction at the alpha-carbon.

Synthesis Protocol: Optimized Schotten-Baumann Acylation

Q: How do I synthesize this compound without losing optical purity?

A: The safest method is a modified Schotten-Baumann reaction.[1] Anhydrous methods using organic bases (TEA, DIEA) often result in higher racemization due to the homogeneity of the basic phase and higher effective temperatures.

Protocol TS-SB-01: Low-Temperature Biphasic Acylation

Reagents:

  • (S)-Pipecolic acid (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)[2]

  • NaOH (2.0 - 2.2 eq) or Na₂CO₃

  • Solvent: THF/Water (1:1) or DCM/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-pipecolic acid in 1N NaOH (1.0 eq) and dilute with water. Cool the solution to 0°C using an ice/salt bath. Critical: High temperature is the primary driver of enolization.

  • Biphasic Setup: Add the organic solvent (THF or DCM).[1] Vigorous stirring is essential to ensure mass transfer.[1]

  • Controlled Addition: Simultaneously add Chloroacetyl chloride (diluted in organic solvent) and the remaining base (NaOH or Na₂CO₃ solution) dropwise.

    • Control Point: Maintain internal pH between 8.0 and 9.5 . Do NOT exceed pH 10.[1] At pH > 11, the rate of enolization increases exponentially [1].[1]

    • Temperature Limit: Ensure internal temperature never exceeds 5°C .

  • Quench: Once addition is complete, stir for 30 mins at 0°C. Acidify immediately with 2N HCl to pH 2.0.

  • Workup: Extract with EtOAc. Wash organic layer with brine.[1] Dry over Na₂SO₄ and concentrate at < 40°C .

Troubleshooting Hub: Diagnostics & Solutions

Q: I see a "split peak" in my NMR/HPLC even though I used pure starting material. Is this racemization?

A: Not necessarily. This is a common false positive.[1]

  • Diagnosis: N-acylated cyclic amines (like pipecolic acid) exist as cis/trans rotamers due to restricted rotation around the amide bond. These rotamers often appear as two distinct sets of peaks in NMR (typically 60:40 or 70:30 ratio) and can sometimes separate on HPLC columns, mimicking a racemic mixture.

  • Verification: Run a Variable Temperature NMR (VT-NMR). If the peaks coalesce at high temperature (e.g., 60-80°C), they are rotamers, not enantiomers. If they remain distinct, you have racemization.[1]

Q: My enantiomeric excess (ee) drops significantly during the drying/concentration step.

A: You are likely concentrating under thermal stress while traces of base remain.[1]

  • Root Cause: Even weak residual bases (like bicarbonates) can catalyze racemization in hot organic solvents (DMSO, DMF, or concentrated EtOAc).

  • Solution: Ensure the aqueous phase is acidified to pH 2.0 before extraction.[1] This ensures the amine is fully protonated (if unreacted) or the carboxylic acid is free, and most importantly, neutralizes any base. Evaporate solvents at the lowest possible pressure to keep the bath temperature below 35°C.

Q: Can I use EDC/HOBt to couple this acid to an amine immediately?

A: Yes, but proceed with caution.

  • Risk: Activating the carboxylic acid (forming the O-acylisourea) increases the acidity of the

    
    -proton further.
    
  • Protocol: Use collidine (TMP) as the base instead of DIEA or TEA. Collidine is sterically hindered and less likely to abstract the

    
    -proton [2].[1] Add Oxyma Pure  or HOAt  as a suppressant.[1] Keep the reaction at 0°C for the activation step.[1]
    
Analytical Data & Specifications

Standardized Chiral HPLC Method To accurately quantify racemization, use the following method which separates enantiomers from rotamers.

ParameterSpecification
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Temperature 25°C
Expected Retention (S)-Isomer: ~12 min

Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

Decision Tree for Reaction Optimization

OptimizationTree Problem Problem: Low Optical Purity (<95% ee) Check1 Check 1: Raw Material Purity Is L-Pipecolic acid >99% ee? Problem->Check1 Check2 Check 2: NMR Analysis Do peaks coalesce at 60°C? Check1->Check2 Yes Action1 Source higher purity starting material Check1->Action1 No Check3 Check 3: Reaction pH Was pH maintained < 10? Check2->Check3 No (Real Racemization) Action2 False Alarm: Rotamers present. Proceed with synthesis. Check2->Action2 Yes Action3 Reduce pH to 8.0-8.5. Switch to NaHCO3 buffer. Check3->Action3 No (pH was high) Action4 Switch base. Use Collidine or reduce Temperature. Check3->Action4 Yes (pH was OK)

Figure 2: Troubleshooting logic for identifying and resolving optical purity issues.

References
  • Mesa Labs. (2020).[1] SPPS Tips For Success: Minimizing Side Reactions and Racemization. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • Phenomenex. (2023).[1] Chiral HPLC Separations Guidebook. Retrieved from [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of N-chloroacetyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Chloroacetyl piperidines represent a critical class of reactive intermediates in pharmaceutical synthesis (e.g., in the production of local anesthetics like lidocaine and piperidine-based alkaloids) and serve as significant impurity markers in forensic analysis. Unlike simple N-acetyl derivatives, the presence of the chlorine atom introduces unique electronic effects and isotopic signatures that drastically alter mass spectrometric behavior.

This guide provides a definitive technical comparison of the fragmentation patterns of N-chloroacetyl piperidines against their non-halogenated analogs. By synthesizing data from Electron Ionization (EI) and Electrospray Ionization (ESI), we establish a self-validating protocol for the structural elucidation of these compounds.

Mechanistic Deep Dive: The Physics of Fragmentation

The fragmentation of N-chloroacetyl piperidines is governed by the competition between the ionization potential of the nitrogen lone pair and the inductive electron-withdrawing nature of the chlorine atom.

The Chlorine Isotope "Flag"

The most immediate diagnostic feature is the isotopic signature. Unlike N-acetyl piperidine (


, MW 127), N-chloroacetyl piperidine (

, MW 161.5) exhibits a distinct 3:1 intensity ratio for the molecular ion clusters

and

.
  • Mechanism: Natural abundance of

    
     (75.78%) and 
    
    
    
    (24.22%).
  • Utility: This serves as an intrinsic internal standard, validating that any fragment ion retaining the chlorine atom must also display this doublet.

Primary Fragmentation Pathways (EI-MS)

In Electron Ionization (70 eV), the molecular ion (


) is typically distinct but of variable intensity. The fragmentation is driven by 

-cleavage and inductive cleavage.[1]
  • Pathway A: Acylium Ion Formation (Diagnostic) Cleavage of the amide bond (N-C) is driven by the stability of the resulting acylium ion.

    • Observation: A characteristic doublet at m/z 77 and 79 (

      
      ).
      
    • Contrast: N-acetyl derivatives yield a singlet at m/z 43 (

      
      ). This shift of +34/36 Da is the primary identifier for the chloroacetyl group.
      
  • Pathway B: Piperidinium Ring Formation (Base Peak) The bond between the carbonyl carbon and the piperidine nitrogen breaks, with the charge retaining on the nitrogen ring system.

    • Observation: A dominant peak at m/z 84 (

      
      ).
      
    • Mechanism: This is an even-electron ion formed by the loss of the chloroacetyl radical (

      
      ). This peak is common to many N-acyl piperidines, serving as a "skeleton" marker rather than a specific substituent marker.
      
  • Pathway C: Loss of Chloromethyl Radical

    • Observation: Fragment at m/z 112 (

      
      ).
      
    • Mechanism: Loss of

      
       via cleavage adjacent to the carbonyl. This pathway is less favored than the N-CO cleavage but confirms the presence of the labile chloromethyl group.
      
ESI-MS/MS Fragmentation

In soft ionization (ESI+), the protonated molecule


 is the precursor. Collision-Induced Dissociation (CID) typically yields:
  • Neutral Loss of HCl: A transition of

    
    . This is highly specific to alkyl chlorides in the gas phase.
    
  • Amide Hydrolysis Mimicry: Loss of the entire chloroacetic acid moiety to yield the protonated piperidine ring (m/z 86).

Comparative Profiling: Diagnostic Specificity

The following table contrasts the mass spectral performance of N-chloroacetyl piperidine against its most common analogs. This data is essential for differentiating impurities in synthesis workflows.

Table 1: Comparative Diagnostic Ion Table (EI-MS)
FeatureN-Chloroacetyl Piperidine N-Acetyl Piperidine N-TFA Piperidine Diagnostic Causality
Molecular Ion (

)
m/z 161 / 163 (3:1 Ratio)m/z 127m/z 181Chlorine isotope pattern is unique to the chloroacetyl derivative.
Acylium Ion (Fingerprint) m/z 77 / 79 (

)
m/z 43 (

)
m/z 97 (

)
The mass shift and isotope pattern confirm the specific acyl group.
Base Peak (Skeleton) m/z 84 (

)
m/z 84 (

)
m/z 84 / 69The m/z 84 ion confirms the intact piperidine ring structure across all derivatives.
Specific Neutral Loss Loss of 49 Da (

)
Loss of 15 Da (

)
Loss of 69 Da (

)
Reflects the stability of the leaving radical group.
McLafferty Rearrangement Rare (requires

-H on ring)
RareRareRing constraints generally inhibit the 6-membered transition state in simple piperidines.

Visualization of Fragmentation Logic

The following diagrams illustrate the decision logic and mechanistic pathways for identifying these compounds.

Diagram 1: Fragmentation Pathway Mechanism

This diagram maps the decay of the molecular ion into its constituent diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion [M]+. (m/z 161/163) Isotope Ratio 3:1 Path_A Pathway A: C-N Bond Cleavage Acylium Acylium Ion [CH2Cl-C=O]+ (m/z 77/79) M_Ion->Acylium Formation of Acyl Fragment Piperidinium Piperidinium Ion [C5H10N]+ (m/z 84) BASE PEAK M_Ion->Piperidinium Loss of Chloroacetyl Radical Loss_Cl Loss of CH2Cl Radical [M - 49]+ (m/z 112) M_Ion->Loss_Cl alpha-Cleavage Path_B Pathway B: Acyl Cleavage

Caption: Mechanistic pathway showing the divergence of the molecular ion into the diagnostic acylium ion (red) and the stable piperidine ring base peak (green).

Diagram 2: Identification Decision Tree

A logical workflow for confirming the presence of N-chloroacetyl piperidines in unknown samples.

DecisionTree Start Unknown Spectrum Check_M M+ Cluster Isotope Ratio 3:1? Start->Check_M Check_84 Base Peak at m/z 84? Check_M->Check_84 Yes Result_Neg Check Other N-Acyl Derivatives Check_M->Result_Neg No (Singlet M+) Check_77 Fragment Pair m/z 77 & 79? Check_84->Check_77 Yes Check_84->Result_Neg No (Ring Modified?) Result_Pos CONFIRMED: N-Chloroacetyl Piperidine Check_77->Result_Pos Yes Check_77->Result_Neg No (m/z 43 found?)

Caption: Step-by-step decision logic for validating N-chloroacetyl piperidine identity using MS spectral features.

Experimental Protocol: Validated Analysis Workflow

To ensure reproducibility and accurate identification, the following protocol synthesizes best practices for analyzing these derivatives.

Sample Preparation
  • Solvent: Dissolve sample in HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing highly reactive chloroacetyl chlorides directly, but the amide (piperidine derivative) is stable.

  • Concentration: 10 µg/mL is sufficient for full-scan EI-MS.

GC-MS Conditions (Recommended for Structural ID)
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

  • Inlet Temp: 250°C (Ensure complete volatilization but minimize thermal degradation).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35 – 300.

Data Interpretation Steps
  • Locate the Molecular Ion: Look for the cluster at m/z 161/163. If the intensity is low, check for the

    
     ion at m/z 126 (rare in EI, more common in CI).
    
  • Verify the Base Peak: Confirm the maximum intensity peak is at m/z 84. If shifted (e.g., m/z 98), the piperidine ring likely has methyl substitution.

  • Confirm the Acyl Group: Zoom into the m/z 70-80 region. The presence of the 77/79 doublet is the definitive confirmation of the N-chloroacetyl moiety.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook, SRD 69.

  • McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[2]

  • Silva, F. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310.[3]

  • Aridoss, G., et al. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(5), 1153-1163.[4]

Sources

A Comparative Guide to the Orthogonal Purity Validation of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Reference Standards

In pharmaceutical research and development, the reference standard is the benchmark against which all analytical measurements are compared.[1][2] Its quality and purity are paramount, as any inaccuracy in the standard will cascade through the entire analytical workflow, compromising the validity of quantitative assays, impurity profiling, and stability studies.[3][4][5] A reference standard is defined by regulatory bodies as a "highly purified compound that is well characterized," serving as the cornerstone for scientifically valid results.[3]

This guide focuses on 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, a key heterocyclic building block whose purity is critical for its intended use in synthesis and drug development. The presence of a reactive chloroacetyl group and a carboxylic acid moiety necessitates a multi-faceted analytical approach to ensure its identity and purity are unequivocally established. A single analytical technique is insufficient to provide a complete picture. Instead, we advocate for an orthogonal approach, employing multiple, disparate analytical techniques whose collective results provide a self-validating and trustworthy assessment of the reference standard's quality.[6][7]

This document provides an in-depth comparison of four critical analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration. We will explore the causality behind the selection of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in establishing a robust validation system.

The Analytical Strategy: An Orthogonal Approach

The validation of a reference standard is not a linear process but a system of checks and balances. By employing techniques that measure different chemical properties of the molecule, we create a comprehensive and reliable purity profile. For 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, the strategy is to combine a high-specificity separation technique (HPLC), a method for volatile impurity detection (GC-MS), an absolute structural confirmation and quantification tool (NMR), and a classic assay method (Titration).

cluster_0 Reference Standard Lot cluster_1 Orthogonal Purity & Identity Assessment cluster_2 Data Integration & Final Certification Start New Lot of 1-(2-Chloroacetyl)-2- piperidinecarboxylic acid HPLC HPLC-UV (Separation & Impurity Profile) Start->HPLC Characterization GCMS GC-MS (Residual Solvents & Volatiles) Start->GCMS Characterization NMR NMR (¹H, ¹³C) (Identity & Structural Confirmation) Start->NMR Characterization Titr Acid-Base Titration (Assay by Functionality) Start->Titr Characterization Eval Evaluate & Corroborate Data (Purity ≥ 99.5%?) HPLC->Eval GCMS->Eval NMR->Eval Titr->Eval Cert Issue Certificate of Analysis (CoA) (Assign Purity, Retest Date) Eval->Cert Yes Fail Further Purification Required Eval->Fail No cluster_0 HPLC Method Workflow Prep Sample Prep (1.0 mg/mL in Diluent) Inject Inject 10 µL into HPLC System Prep->Inject Sep Separation on C18 Column (Gradient Elution) Inject->Sep Detect UV Detection at 210 nm Sep->Detect Data Integrate Chromatogram Detect->Data Calc Calculate Purity (% Area) Data->Calc

Sources

IR spectroscopy characteristic bands for N-chloroacetyl and carboxylic acid groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, particularly within the design of Targeted Covalent Inhibitors (TCIs), the N-chloroacetyl group (an


-haloacetamide) is a prevalent electrophilic "warhead." However, synthetic intermediates and metabolic byproducts often contain carboxylic acid  moieties.

Distinguishing these two groups via Infrared (IR) spectroscopy is a frequent challenge because both exhibit strong carbonyl (


) stretching vibrations in the 

region. Reliance on the carbonyl band alone frequently leads to misinterpretation due to spectral overlap.

This guide provides a definitive, mechanism-based protocol to distinguish these functional groups. We compare their spectral "performance" (resolution and specificity) and provide a self-validating experimental workflow.

Mechanistic Basis of Spectral Differences

To accurately interpret the spectra, one must understand the electronic environments driving the vibrational frequency shifts.

The N-Chloroacetyl Group

The N-chloroacetyl moiety (


) is defined by the competition between Resonance and Induction:
  • Resonance: The lone pair on the Nitrogen donates into the carbonyl, lowering the

    
     bond order (lowering frequency).[1]
    
  • Inductive Effect (

    
    ):  The 
    
    
    
    -Chlorine atom is highly electronegative. It withdraws electron density through the
    
    
    -bond framework, shortening the
    
    
    bond and raising its frequency compared to a standard amide.[1]
The Carboxylic Acid Group

The Carboxylic Acid group (


) is defined by Hydrogen Bonding:
  • Dimerization: In solid state or concentrated solution, acids form stable cyclic dimers. This significantly weakens the

    
     bond, lowering the frequency to 
    
    
    
    .
  • O-H Broadening: The strong H-bonding network creates a massive, broad absorption band (the "hairy beard") that is chemically distinct from the sharper Amide N-H.

Visualization: Electronic Effects Pathway

G cluster_0 N-Chloroacetyl Dynamics cluster_1 Carboxylic Acid Dynamics N_LonePair Nitrogen Lone Pair (Resonance Donor) CO_Amide Amide C=O Frequency (Net Effect: ~1660-1690 cm⁻¹) N_LonePair->CO_Amide Lowers freq Cl_Atom Alpha-Chlorine (Inductive Withdrawer) Cl_Atom->CO_Amide Raises freq OH_Group Hydroxyl Group (H-Bond Donor) Dimer Cyclic Dimer Formation OH_Group->Dimer Concentration dependent CO_Acid Acid C=O Frequency (Dimer: ~1710 cm⁻¹) Dimer->CO_Acid Lowers freq significantly OH_Stretch O-H Stretch (Broad: 2500-3300 cm⁻¹) Dimer->OH_Stretch Broadens signal

Figure 1: Mechanistic drivers of IR frequency shifts for Chloroacetamide vs. Carboxylic Acid.

Comparative Analysis: Characteristic Bands

The following table synthesizes data from standard spectroscopic literature. The "Diagnostic Power" column indicates how reliable that specific band is for differentiation.

Vibrational ModeN-Chloroacetyl (

-Haloamide)
Carboxylic Acid (

)
Diagnostic Power
X-H Stretch N-H Stretch:

.[2][3] Usually one or two sharp/medium bands.[4]
O-H Stretch:

.[5][6] Extremely broad, intense, often overlaps C-H stretch.
High. The "hairy beard" of the acid O-H is unmistakable compared to the sharper Amide N-H.
C=O Stretch Amide I:

. Shifted higher than normal amides (

) due to Cl induction.
Acid Carbonyl:

(Dimer).

(Monomer - rare in solid).
Low to Medium. Significant risk of overlap.[7] Acid dimers and chloroacetamides often appear in the same

window.
Bending/Coupling Amide II:

. (N-H bend + C-N stretch).[2]
Absent. Acids do not have a band of comparable intensity in this specific region.[8]High. Presence of Amide II strongly confirms the amide linkage.
Fingerprint ID C-Cl Stretch:

. Strong, sharp band (often

).
C-O Stretch:

. Strong, broad.
Medium. C-Cl is definitive but can be obscured in complex molecules.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, do not rely on a single scan. Use this decision-tree protocol to validate your assignment.

Materials
  • Sample:

    
     solid or 
    
    
    
    neat liquid.
  • Matrix: KBr (dry grade) or ATR (Diamond/ZnSe crystal).

  • Solvent (Optional): Dry Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ) for dilution studies.
Step-by-Step Methodology
  • Run Solid State/Neat Spectrum (ATR):

    • Place sample on the ATR crystal. Apply high pressure to ensure contact.

    • Observation: Check the

      
       region first.
      
    • Result A: If you see a massive broad absorption spanning

      
      , it is likely an Acid .
      
    • Result B: If you see discrete peaks at

      
      , it is likely the Amide .
      
  • The "Dilution Test" (Critical Validation):

    • If the C=O region (

      
      ) is ambiguous, dissolve the sample in a non-polar solvent (
      
      
      
      ) at low concentration (
      
      
      ).
    • Carboxylic Acid: The dimer breaks into a monomer. The C=O band will shift drastically from

      
       to 
      
      
      
      .
    • N-Chloroacetyl: The Amide I band will remain relatively stable (minor shift due to loss of intermolecular H-bonds, but <

      
      ).
      
    • Why this works: This tests the H-bonding dependence described in Section 2.

  • Fingerprint Confirmation:

    • Look for the Amide II band at

      
      . If present, it confirms the N-chloroacetyl group.
      
    • Look for the C-Cl stretch at

      
      .
      
Experimental Decision Tree

G Start Start: Unknown Sample CheckOH Check 2500-3500 cm⁻¹ Region Start->CheckOH BroadOH Broad 'Hairy Beard' (2500-3300 cm⁻¹) CheckOH->BroadOH SharpNH Discrete Peaks (~3300-3400 cm⁻¹) CheckOH->SharpNH ResultAcid CONFIRMED: Carboxylic Acid BroadOH->ResultAcid High Confidence Ambiguous Ambiguous/Overlapping? SharpNH->Ambiguous Dilution Perform Dilution Test (CHCl₃ solution) Ambiguous->Dilution Shift C=O Shifts to ~1760 cm⁻¹ (Monomer formed) Dilution->Shift NoShift C=O Stable (~1680 cm⁻¹) (Amide Intact) Dilution->NoShift Shift->ResultAcid ResultAmide CONFIRMED: N-Chloroacetyl NoShift->ResultAmide

Figure 2: Workflow for distinguishing Amide vs. Acid using spectral features and dilution validation.

References

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link

  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Functional Group Identification. Link

  • Northern Illinois University. (n.d.). IR Absorption Frequencies Table. Link

  • University of Colorado Boulder. (n.d.). Characteristic IR Absorptions Chart. Link

  • National Institutes of Health (PubMed). (1998). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups (Discussing chloroacetate shifts). Link

Sources

Quality Control Parameters for Industrial Batches of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Executive Summary: The Hidden Cost of "Standard" Grade

In pharmaceutical synthesis, piperidine is a ubiquitous pharmacophore and base. However, its industrial production via the catalytic hydrogenation of pyridine introduces specific impurity profiles—primarily pyridine , 1,2,3,6-tetrahydropyridine , and water (azeotrope formation)—that are silent killers of downstream yield.

This guide objectively compares high-purity industrial piperidine (>99.5%) against standard technical grades (<99.0%), demonstrating how minor variances in Critical Quality Attributes (CQAs) propagate into major process failures. We provide validated analytical protocols and a comparative case study to ground these claims in experimental reality.

Critical Quality Attributes (CQAs) & Comparative Specifications

The following table contrasts the specifications of a "High-Purity" grade (suitable for GMP intermediates) versus a "Technical" grade.

ParameterHigh-Purity Grade (Recommended)Technical Grade (Alternative)Impact on Downstream Process
Assay (GC) ≥ 99.5%≥ 98.0%Stoichiometric errors; lower potency.
Pyridine ≤ 0.10%≤ 1.0%Critical: Poisons metal catalysts (Pd/Pt); competes in acylation.
Water (KF) ≤ 0.20%≤ 0.5 - 1.0%Hydrolyzes acid chlorides/anhydrides; deactivates organometallics.
Tetrahydropyridine ≤ 0.10%Not SpecifiedReacts as a diene; forms inseparable side-products.
Appearance Clear, ColorlessYellow/StrawIndicates oxidation; color bodies can foul final crystallization.

Comparative Analysis of Analytical Methods

To validate the specifications above, researchers must choose the correct analytical tool. We compare the three industry standards below.

Method A: Gas Chromatography (GC-FID) — The Gold Standard
  • Mechanism: Separation based on boiling point and polarity; detection by Flame Ionization.

  • Pros: Excellent resolution of volatile impurities (Pyridine BP: 115°C vs. Piperidine BP: 106°C). High sensitivity for tetrahydropyridine.

  • Cons: Requires dry samples (water can degrade some columns/detectors).

  • Verdict: Primary Release Method. Essential for quantifying organic impurities.

Method B: HPLC-UV — The Alternative
  • Mechanism: Partition chromatography; UV detection at low wavelengths (205-210 nm).

  • Pros: Can analyze salts (e.g., Piperidine HCl) directly.

  • Cons: Piperidine lacks a strong chromophore (low UV sensitivity). Pyridine has strong UV absorbance, leading to potential overestimation of impurity levels if response factors aren't calibrated strictly.

  • Verdict: Secondary Method. Use only when the intermediate is a non-volatile salt.

Method C: Potentiometric Titration — The Legacy Method
  • Mechanism: Acid-base neutralization (HClO₄ in acetic acid).

  • Pros: Fast, cheap, no reference standards required.

  • Cons: Non-specific. It cannot distinguish between Piperidine, Pyridine, and other basic amines. A sample with 5% Pyridine could still pass a "99%" assay titration.

  • Verdict: Not Recommended for critical raw material release.

Performance Comparison: Experimental Case Study

Scenario: Synthesis of an amide intermediate via Acid Chloride coupling. Reaction: Benzoyl Chloride + Piperidine


 N-Benzoylpiperidine.
Experimental Setup

Two parallel reactions were run under identical conditions (0°C, DCM solvent, 1.1 eq Piperidine).

  • Batch A: High-Purity Piperidine (99.8% Assay, 0.03% Pyridine, 0.05% Water).

  • Batch B: Technical Piperidine (98.5% Assay, 0.8% Pyridine, 0.6% Water).

Results Summary
MetricBatch A (High-Purity)Batch B (Technical)Mechanistic Explanation
Isolated Yield 94%81%Water in Batch B hydrolyzed ~5% of Benzoyl Chloride to Benzoic Acid.
Impurity Profile Clean3% N-Benzoyl-1,2,3,6-tetrahydropyridineTetrahydropyridine impurity in Batch B reacted competitively.
Workup Simple WashRecrystallization Req.Benzoic acid and amide byproducts required extra purification steps.

Self-Validating Quality Control Protocols

Protocol 1: GC-FID Purity Analysis

This protocol includes a System Suitability Test (SST) to ensure Pyridine/Piperidine separation.

1. Instrument Parameters:

  • Column: DB-1 or equivalent (30m x 0.32mm x 1.0µm). Thick film required for amine peak shape.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Oven Program: 60°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C (hold 5 min).

2. Standard Preparation:

  • SST Solution: Mix Piperidine (10 mg) and Pyridine (10 mg) in 10 mL Methanol.

  • Sample Solution: 10 mg sample in 10 mL Methanol.

3. Validation Criteria (Self-Check):

  • Resolution (Rs): The resolution between Pyridine and Piperidine peaks in the SST solution must be > 1.5 .

  • Tailing Factor: Piperidine peak tailing must be < 2.0 . (High tailing indicates active sites in the liner; replace liner if failed).

Protocol 2: Water Content (Karl Fischer)

Piperidine is a base and can interfere with standard KF reagents by neutralizing the buffering capacity.

1. Reagent Selection: Use Buffered Methanol solvent (containing salicylic acid or benzoic acid) to neutralize the piperidine base before titration. 2. Procedure:

  • Pre-titrate the cell to dryness (drift < 20 µ g/min ).

  • Inject 1.0 g of Piperidine sample.

  • Validation: If the endpoint is unstable or fading, the solvent capacity is exhausted. Drain and refill with fresh buffered solvent.[1]

Visualization of Workflows

Diagram 1: QC Decision Tree

This workflow illustrates the logical flow for releasing a batch of Piperidine, prioritizing safety and catalytic integrity.

QC_Workflow Start Incoming Piperidine Batch Visual Visual Inspection (Clear/Colorless?) Start->Visual KF Karl Fischer Titration (Buffered Solvent) Visual->KF Pass Reject REJECT / RE-DISTILL Visual->Reject Fail (Yellow) Decision_Water Water < 0.2%? KF->Decision_Water GC GC-FID Analysis (DB-1 Column) Decision_Pyridine Pyridine < 0.1%? GC->Decision_Pyridine Decision_Water->GC Yes Decision_Water->Reject No Decision_Assay Assay > 99.5%? Decision_Pyridine->Decision_Assay Yes Decision_Pyridine->Reject No (Cat. Poison) Decision_Assay->Reject No Release RELEASE FOR SYNTHESIS Decision_Assay->Release Yes

Caption: Logical decision tree for industrial piperidine release. Note that Water and Pyridine are "Gatekeeper" tests before Assay calculation.

Diagram 2: Impact of Impurities on Synthesis

Visualizing how specific impurities divert the reaction pathway.

Reaction_Impact Reagents Reagents: Acid Chloride + Piperidine MainPath Main Reaction (Nucleophilic Acyl Substitution) Reagents->MainPath Impurities Impurities: Water + Pyridine SidePath1 Side Reaction A: Hydrolysis (via Water) Impurities->SidePath1 Water SidePath2 Side Reaction B: Competitive Inhibition (via Pyridine) Impurities->SidePath2 Pyridine Product Target Amide (High Yield) MainPath->Product Byproduct1 Carboxylic Acid (Reduces Yield) SidePath1->Byproduct1 Byproduct2 Catalyst Poisoning (If Metal Catalysis Used) SidePath2->Byproduct2

Caption: Mechanistic pathways showing how Water and Pyridine impurities divert reagents from the target product.

References

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 115786-89-1

PART 1: EXECUTIVE SAFETY DIRECTIVE

To: Laboratory Operations & Safety Teams From: Senior Application Scientist, Chemical Safety Division Subject: Operational Handling & PPE Strategy for N-(Chloroacetyl)-pipecolic acid Derivatives

Immediate Action Required: Treat 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid not merely as an irritant, but as a potent alkylating agent . The presence of the


-chloroacetyl moiety (

) confers electrophilic reactivity capable of modifying biological nucleophiles (DNA, proteins). Standard "lab coat and glasses" protocols are insufficient for solution-phase handling.

Critical Hazard Summary:

  • Primary Risk: Skin sensitization (allergic contact dermatitis) and direct alkylation of tissue.

  • Secondary Risk: Severe eye irritation/damage due to acidic hydrolysis on moist mucous membranes.

  • Operational State: Solid powder (dust inhalation risk) vs. Solution (transdermal absorption risk).

PART 2: HAZARD MECHANISM & RISK ASSESSMENT

To select the correct PPE, one must understand the causality of the hazard.

The Alkylation Mechanism

This molecule contains a chloroacetyl trigger . In physiological conditions, the chlorine atom is a good leaving group. The adjacent carbonyl oxygen withdraws electron density, making the


-carbon highly electrophilic.
  • Biological Target: Cysteine residues in skin proteins and guanine bases in DNA.

  • Consequence: This forms a covalent bond (alkylation) which the immune system recognizes as a hapten-carrier complex, leading to permanent sensitization.

Risk Stratification Table
Operational StatePrimary Hazard VectorSeverity Score (1-5)Critical Control Point
Solid / Powder Inhalation of dust; Ocular contact3 (Moderate)Static control during weighing; N95/P100 filtration.
Solution (Aqueous) Skin contact (Acidic hydrolysis)3 (Moderate)Splash protection; pH neutralization.
Solution (Organic) Transdermal Absorption 5 (Severe) Carrier solvents (e.g., DMSO, DCM) drag the alkylator through nitrile gloves.

PART 3: PPE SELECTION MATRIX

Rationale: The following recommendations rely on the "Barrier Multiplier" principle. Single layers are prone to micro-defects; double layers provide statistical safety and visual breach detection.

Glove Compatibility Protocol
Solvent ContextInner GloveOuter GloveBreakthrough Time (Est.)Rationale
Dry Solid Nitrile (4 mil)Nitrile (4-5 mil)> 480 minSolid state lacks mobility to permeate nitrile lattice.
Aqueous / Alcohols Nitrile (4 mil)Nitrile (8 mil, Extended Cuff)> 240 minWater/MeOH do not swell nitrile significantly.
DCM / Chloroform Laminate (Silver Shield) Nitrile (Disposable)> 480 min (Laminate)CRITICAL: Halogenated solvents permeate nitrile in <2 mins, carrying the toxin with them.
DMSO / DMF Nitrile (4 mil)Butyl Rubber or Laminate> 240 minAprotic polar solvents enhance skin permeability; standard nitrile degrades.
Respiratory & Ocular Protection[1][2][3][4][5][6][7][8][9]
  • Eyes: Chemical Splash Goggles (Indirect Venting) are mandatory. Safety glasses are insufficient due to the risk of migrating dust or aerosolized micro-droplets entering from the side.

  • Respiratory:

    • Standard: Fume hood (Face velocity 80-100 fpm).

    • Outside Hood: NIOSH N95 (minimum) or P100 half-mask if handling >10g of fine powder.

PART 4: OPERATIONAL LOGIC & WORKFLOWS

Workflow Visualization: PPE Decision Tree

PPE_Decision_Tree Start Start: Handling 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution Phase State_Check->Solution Protocol_A PROTOCOL A: Double Nitrile Gloves N95 Respirator (if outside hood) Safety Goggles Solid->Protocol_A Dust Risk Solvent_Check Identify Solvent Solution->Solvent_Check Halogenated Halogenated (DCM, CHCl3) or Polar Aprotic (DMSO) Solvent_Check->Halogenated Aqueous Aqueous / Alcohol Solvent_Check->Aqueous Protocol_C PROTOCOL C (CRITICAL): Inner: Laminate (Silver Shield) Outer: Nitrile (for dexterity) Fume Hood MANDATORY Halogenated->Protocol_C Permeation Risk Protocol_B PROTOCOL B: Double Nitrile (Extended Cuff) Fume Hood Required Splash Goggles Aqueous->Protocol_B

Figure 1: Decision logic for selecting Personal Protective Equipment based on solvent carrier risks.

Standard Operating Procedure (SOP): Weighing & Transfer
  • Static Elimination: Use an ionizing fan or anti-static gun on the weighing boat. Charged chloroacetyl powders are "flyaway" hazards that settle on wrists/necks.

  • The "Dirty Hand / Clean Hand" Rule:

    • Left Hand (Dirty): Handles the spatula and chemical container.

    • Right Hand (Clean): Handles the balance door, notebook, and pen.

    • Validation: If you see white powder on your "Clean" glove, the protocol has failed. Change gloves immediately.

  • Solubilization: Always add the solid to the solvent, never solvent to solid (minimizes splash). If using DCM, don Silver Shield gloves immediately .

PART 5: EMERGENCY RESPONSE & DECONTAMINATION

This protocol uses a Self-Validating System : The response must neutralize the chemical mechanism (alkylation/acidity).

  • Skin Contact:

    • Immediate Flush: Water for 15 minutes. Do not use vinegar or bicarbonate immediately; simple dilution is safest to prevent exothermic neutralization burns.

    • Soap Wash: Use lipophilic soap (e.g., dish soap) to remove organic residues.

    • Surveillance: Monitor for redness/blistering for 24 hours. Delayed sensitization is common.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water) to dampen.

    • Scoop into a wide-mouth jar.

    • Wipe surface with a 5% Sodium Thiosulfate solution (nucleophile that scavenges alkylating agents) followed by water.

PART 6: DISPOSAL LOGISTICS

Waste Stream Classification:

  • RCRA Code: Likely corresponds to D002 (Corrosive) if acidic, or generic halogenated organic waste.

  • Segregation: NEVER mix with strong bases (hydroxides) or azides.

Disposal Workflow Diagram

Waste_Disposal Waste_Gen Waste Generation Segregation Segregate Stream Waste_Gen->Segregation Stream_A Solid Waste (Contaminated PPE/Wipes) Segregation->Stream_A Stream_B Liquid Waste (Mother Liquor) Segregation->Stream_B Container_1 Double-Bagged Label: 'Toxic Solid' Stream_A->Container_1 Halogen_Check Halogenated Solvent? Stream_B->Halogen_Check Container_2 Carboy A: Halogenated Organic Label: 'Acidic, Toxic' Halogen_Check->Container_2 Yes (DCM, CHCl3) Container_3 Carboy B: Non-Halogenated Label: 'Acidic, Toxic' Halogen_Check->Container_3 No (MeOH, Water)

Figure 2: Waste segregation logic to prevent cross-reaction and ensure regulatory compliance.

REFERENCES

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: 1-(Chloroacetyl)-2-piperidinecarboxylic acid. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Dermal Exposure: Chemical Resistance Selection. Retrieved from

Sources

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